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  • Product: 1-(Bromomethyl)-2-ethoxybenzene
  • CAS: 2417-70-1

Core Science & Biosynthesis

Foundational

1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1): A Technical Guide to Synthetic Applications and Drug Discovery

Executive Summary 1-(Bromomethyl)-2-ethoxybenzene, commonly referred to as 2-ethoxybenzyl bromide, is a highly versatile ortho-substituted benzylic halide. In advanced organic synthesis and pharmaceutical development, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Bromomethyl)-2-ethoxybenzene, commonly referred to as 2-ethoxybenzyl bromide, is a highly versatile ortho-substituted benzylic halide. In advanced organic synthesis and pharmaceutical development, this compound serves as a critical electrophilic building block. Its structural motif—a reactive bromomethyl group paired with an electron-donating ortho-ethoxy substituent—makes it an ideal precursor for nucleophilic substitution (SN2) reactions, transition-metal-catalyzed cross-couplings, and Grignard reagent generation. Notably, this intermediate forms the lipophilic core of several advanced Calcium Release-Activated Calcium (CRAC) channel inhibitors, highlighting its strategic importance in modern medicinal chemistry.

Physicochemical Properties & Computational Data

Understanding the physical and thermodynamic properties of 1-(Bromomethyl)-2-ethoxybenzene is essential for optimizing reaction conditions, particularly regarding solvent selection, reaction temperature, and purification strategies.

PropertyValue
CAS Registry Number 2417-70-1[1]
Molecular Formula C9H11BrO[1]
Molecular Weight 215.087 g/mol [1]
Exact Mass 213.999 g/mol [1]
Density 1.349 g/cm³[2]
Boiling Point 246.7 °C at 760 mmHg[2]
Flash Point 97.7 °C[2]
Refractive Index 1.542[2]
Topological Polar Surface Area (TPSA) 9.23 Ų[2]
XLogP3 2.98[2]

Data sourced from1[1] and 3[3].

Mechanistic Role in Drug Discovery: CRAC Channel Modulators

In the realm of immunology and oncology, Store-Operated Calcium Entry (SOCE) mediated by the STIM1/Orai1 pathway is a major therapeutic target. The depletion of endoplasmic reticulum (ER) calcium stores triggers STIM1 oligomerization, which subsequently opens the Orai1 calcium channels on the plasma membrane.

1-(Bromomethyl)-2-ethoxybenzene is a vital synthetic intermediate in the development of selective CRAC channel blockers, such as GSK-5503A and GSK-7975A, detailed in the 4[4]. The 2-ethoxybenzyl moiety derived from this compound acts as a highly lipophilic tail that intercalates into the hydrophobic pockets of the Orai pore geometry, effectively plugging the channel and preventing calcium influx[4].

CRAC_Pathway ER ER Calcium Depletion STIM1 STIM1 Oligomerization ER->STIM1 Triggers Orai1 Orai1 Channel Opening STIM1->Orai1 Activates Ca2 Ca2+ Influx (SOCE) Orai1->Ca2 Mediates GSK GSK Inhibitor Binding (2-Ethoxybenzyl derived) GSK->Orai1 Binds Pore Block Channel Blockade GSK->Block Induces Block->Ca2 Prevents

Fig 1. CRAC channel activation and blockade by benzyl-derived inhibitors.

Synthetic Applications & Self-Validating Protocols

Nucleophilic Substitution (SN2): Synthesis of N-(2-Ethoxybenzyl)amines

The benzylic carbon of 1-(Bromomethyl)-2-ethoxybenzene is highly electrophilic. The ortho-ethoxy group provides slight steric hindrance but stabilizes the SN2 transition state via inductive effects. This makes it an excellent substrate for the alkylation of primary amines, such as 5[5].

Causality in Experimental Design:

  • Solvent Choice (DMF/Acetonitrile): Polar aprotic solvents are chosen because they solvate cations (from the base) while leaving the amine nucleophile "naked" and highly reactive.

  • Temperature Control (0 °C to RT): The initial dropwise addition at 0 °C controls the exothermic nature of the reaction and suppresses the formation of tertiary amine (over-alkylation) byproducts.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1.0 equivalent of the primary amine in anhydrous DMF (0.2 M).

  • Base Addition: Add 1.5 equivalents of anhydrous K₂CO₃ or N,N-Diisopropylethylamine (DIPEA). Purpose: To scavenge the HBr byproduct, preventing the protonation of the nucleophilic amine.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of 1-(Bromomethyl)-2-ethoxybenzene (1.05 eq) in DMF dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the mass peak corresponding to the starting bromide (m/z ~214/216) disappears, replaced by the product mass peak.

  • Workup: Quench the reaction with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

SN2_Workflow Step1 Step 1: Preparation Dissolve Amine + Base in DMF (Polar Aprotic Solvent) Step2 Step 2: Addition Dropwise Bromide at 0°C (Minimizes Dialkylation) Step1->Step2 Step3 Step 3: Reaction Stir at RT for 4-6 hrs (Monitor via LC-MS) Step2->Step3 Step4 Step 4: Workup Quench, Extract, Wash Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Fig 2. Step-by-step SN2 alkylation workflow using 2-ethoxybenzyl bromide.

Umpolung Strategy: Grignard Reagent Generation

To form complex carbon-carbon bonds, the electrophilic benzylic bromide can be converted into a nucleophilic 6[6]. This "umpolung" (polarity reversal) strategy is highly sensitive to moisture.

Causality in Experimental Design:

  • Iodine Activation: Magnesium turnings develop a passivating oxide layer. A crystal of iodine reacts with the surface to form MgI₂, exposing fresh, highly reactive elemental magnesium.

  • Solvent Choice (THF): Tetrahydrofuran is strictly required as its oxygen lone pairs coordinate with and stabilize the highly reactive magnesium center of the resulting Grignard reagent.

Step-by-Step Protocol:

  • Preparation: Equip a Schlenk flask with a reflux condenser. Flame-dry under a vacuum and backfill with Argon three times.

  • Activation: Add Magnesium turnings (1.2 eq) and a single crystal of iodine. Stir vigorously for 5 minutes without solvent.

  • Initiation: Add enough anhydrous THF to just cover the turnings. Add 5% of the total volume of 1-(Bromomethyl)-2-ethoxybenzene. Heat gently with a heat gun.

  • Self-Validation Checkpoint: The initiation is successful and validated when the brown iodine color rapidly fades to colorless/cloudy grey, accompanied by spontaneous, exothermic bubbling. Warning: Do not proceed with the remaining addition until this visual validation occurs, as unreacted bromide will accumulate and cause a dangerous thermal runaway.

  • Propagation: Once initiated, dilute the remaining bromide in THF and add dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Completion: Stir for an additional 1 hour at room temperature to yield a ~1.0 M solution of 2-ethoxybenzylmagnesium bromide, ready for immediate downstream coupling[7].

Handling, Safety, and Storage

As a benzylic halide, 1-(Bromomethyl)-2-ethoxybenzene is a potent lachrymator and skin irritant. It must be handled exclusively within a certified chemical fume hood using proper PPE (nitrile gloves, lab coat, safety goggles). The compound is sensitive to moisture and light, which can induce hydrolysis to the corresponding benzyl alcohol or radical degradation. It should be stored at 2–8 °C under an inert atmosphere (Nitrogen or Argon) in an amber glass vial.

References

  • Echemi. "1-BROMOMETHYL-2-ETHOXY-BENZENE Basic Attributes.
  • Guidechem. "1-BROMOMETIL-2-ETOXI-Benceno 2417-70-1.
  • National Institutes of Health (NIH) / PMC. "The action of selective CRAC channel blockers is affected by the Orai pore geometry.
  • Benchchem. "2-Bromo-4-(2-ethoxyphenyl)-1-butene Precursor Preparation.
  • Benchchem. "N-(2-Ethoxybenzyl)cyclopropanamine.

Sources

Exploratory

1-(Bromomethyl)-2-ethoxybenzene molecular weight and formula

An In-depth Technical Guide to 1-(Bromomethyl)-2-ethoxybenzene: Synthesis, Properties, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive scientific overview of 1-(Bromomethyl)-2-et...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Bromomethyl)-2-ethoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Bromomethyl)-2-ethoxybenzene (CAS No. 2417-70-1), a key organic intermediate. With the molecular formula C₉H₁₁BrO, this bifunctional molecule serves as a valuable electrophilic building block in advanced organic synthesis. This document details its physicochemical properties, outlines a robust protocol for its synthesis via benzylic bromination, and provides an expert analysis of its expected spectroscopic characteristics. Furthermore, we explore its chemical reactivity and contextualize its application as a versatile reagent in the development of complex molecular architectures, particularly within medicinal chemistry and drug discovery pipelines. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Core Molecular Attributes and Physicochemical Properties

1-(Bromomethyl)-2-ethoxybenzene, also known as 2-ethoxybenzyl bromide, is a substituted aromatic ether. The presence of a reactive bromomethyl group ortho to an electron-donating ethoxy group defines its chemical utility. The ethoxy substituent influences the electronic properties of the aromatic ring, while the benzylic bromide provides a highly reactive site for nucleophilic substitution, making it a potent alkylating agent.

A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-ethoxybenzene

PropertyValueSource(s)
CAS Number 2417-70-1[1][2]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2]
Density 1.349 g/cm³[1][2]
Boiling Point 246.7 °C at 760 mmHg[1][2]
Flash Point 97.7 °C[1][2]
Refractive Index 1.542[1][2]
XLogP3 2.98[1][2]

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 1-(Bromomethyl)-2-ethoxybenzene is achieved through the selective free-radical bromination of the benzylic methyl group of 2-ethoxytoluene. This transformation, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under non-polar solvent conditions.[3][4][5]

The choice of NBS is critical; it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring.[3][5] The reaction is typically initiated by light or heat to facilitate the homolytic cleavage of the initiator.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start_Mol 2-Ethoxytoluene Reaction Wohl-Ziegler Bromination (Reflux, Inert Atmosphere) Start_Mol->Reaction Combine Reagent1 N-Bromosuccinimide (NBS) Reagent1->Reaction Combine Reagent2 Radical Initiator (AIBN) Reagent2->Reaction Combine Solvent Solvent (CCl₄) Solvent->Reaction Combine Workup1 Cooling & Filtration (Remove Succinimide) Reaction->Workup1 Process Workup2 Solvent Evaporation Workup1->Workup2 Purification Vacuum Distillation or Column Chromatography Workup2->Purification Product 1-(Bromomethyl)-2-ethoxybenzene Purification->Product Isolate

Diagram 1: Generalized workflow for the synthesis of 1-(Bromomethyl)-2-ethoxybenzene.

Experimental Protocol: Wohl-Ziegler Bromination of 2-Ethoxytoluene

This protocol is a representative procedure based on established methods for benzylic bromination.[4][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxytoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.). Add a sufficient volume of an anhydrous, non-polar solvent (e.g., carbon tetrachloride or heptane) to dissolve the starting material.

  • Initiation: The reaction mixture is heated to reflux (typically ~77°C for CCl₄) using a heating mantle. Initiation can also be achieved using a UV lamp.

  • Monitoring: The reaction is monitored by TLC or GC-MS. The reaction is complete when the starting material is consumed. A key visual indicator is the density of the succinimide byproduct, which will sink in CCl₄, while NBS floats.

  • Work-up: Once complete, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield pure 1-(Bromomethyl)-2-ethoxybenzene.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not widely available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR and mass spectrometry.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.4-6.8Multiplet4HAr-H Aromatic protons on a substituted benzene ring.[10][11]
~ 4.5Singlet2H-CH₂BrBenzylic protons adjacent to an electronegative bromine atom.[12][13]
~ 4.1Quartet2H-O-CH₂-CH₃Methylene protons of the ethoxy group, split by the adjacent methyl group.
~ 1.4Triplet3H-O-CH₂-CH₃Methyl protons of the ethoxy group, split by the adjacent methylene group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 157Ar-C -OAromatic carbon bonded to the highly electronegative oxygen atom.
~ 130-120Ar-C HUnsubstituted aromatic carbons.
~ 128Ar-C -CH₂BrQuaternary aromatic carbon attached to the bromomethyl group.
~ 64-O-C H₂-CH₃Methylene carbon of the ethoxy group.[14]
~ 31-C H₂BrBenzylic carbon, shifted downfield by the attached bromine.[12][15]
~ 15-O-CH₂-C H₃Methyl carbon of the ethoxy group.
Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and isotopic composition.

  • Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 214 and 216 with nearly equal intensity (1:1 ratio) will be observed. This pattern is definitive for a molecule containing a single bromine atom, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[16]

  • Base Peak: The most intense peak (base peak) is expected at m/z 135 . This corresponds to the loss of the bromine radical (•Br) to form the highly stable, resonance-stabilized 2-ethoxybenzyl cation [M-Br]⁺.

  • Other Fragments: A fragment at m/z 91, corresponding to the tropylium cation formed after rearrangement and loss of the ethoxy group, may also be observed.[9]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-(Bromomethyl)-2-ethoxybenzene is centered on the high reactivity of the benzylic bromide. This functional group makes the benzylic carbon highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions.

Diagram 2: General Sₙ2 reaction pathway showing the alkylation of a nucleophile.

This reactivity allows for the facile introduction of the 2-ethoxybenzyl moiety onto a wide range of substrates, including:

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • N-Alkylation: Reaction with amines or amides to form substituted amines.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with carbanions (e.g., enolates) to form new carbon-carbon bonds.

This versatility makes it a valuable intermediate in multi-step syntheses. For instance, structurally similar bromobenzyl compounds are pivotal intermediates in the industrial synthesis of major pharmaceuticals. The compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key building block for the SGLT-2 inhibitor dapagliflozin, used to treat type 2 diabetes.[17][18] Similarly, bromo-biphenylmethyl intermediates like Bromo-OTBN are essential for producing the "sartan" class of antihypertensive drugs.[19] The reactivity of 1-(Bromomethyl)-2-ethoxybenzene allows it to serve a similar role in constructing complex molecular scaffolds for novel drug candidates.

Safety, Handling, and Disposal

  • Hazard Assessment: Presumed to be a Category 1B skin corrosive and Category 1 serious eye damage agent. It is a lachrymator and is harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): All handling must be conducted inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.

  • Handling: Avoid all contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • First-Aid Measures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[20]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[20]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

Conclusion

1-(Bromomethyl)-2-ethoxybenzene is a highly valuable and reactive organic intermediate. Its synthesis is readily achievable via well-established benzylic bromination methods. The compound's primary utility lies in its capacity to act as a potent electrophile for the alkylation of a wide array of nucleophiles, serving as a critical building block for constructing complex organic molecules. This reactivity profile makes it particularly relevant to the field of drug discovery and development for the synthesis of new chemical entities. Due to its hazardous nature as a lachrymator and corrosive agent, all handling must be performed with strict adherence to safety protocols.

References

  • Supporting information. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Material Safety Data Sheet. (2019, March 18). ldycdn.com. Retrieved March 14, 2026, from [Link]

  • Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Material Safety Data Sheet. (n.d.). 3A Senrise. Retrieved March 14, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific. Retrieved March 14, 2026, from [Link]

  • Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved March 14, 2026, from [Link]

  • Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene. (2005, October 3). Cole-Parmer. Retrieved March 14, 2026, from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Methoxy groups just stick out. (2026, January 27). ACD/Labs. Retrieved March 14, 2026, from [Link]

  • C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. (n.d.). ChemRxiv. Retrieved March 14, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Benzylic Bromination with NBS. (2018, September 20). YouTube. Retrieved March 14, 2026, from [Link]

  • 1-(2-Bromoethoxy)-2-ethoxybenzene. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • ¹H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 14, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. (2025, August 6). ResearchGate. Retrieved March 14, 2026, from [Link]

  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved March 14, 2026, from [Link]

  • Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025, January 21). PYG Lifesciences. Retrieved March 14, 2026, from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • ¹H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved March 14, 2026, from [Link]

  • Pharmaceutical Synthesis And Its Role In Healthcare Innovation. (2025, March 26). LinkedIn. Retrieved March 14, 2026, from [Link]

  • Caramboxin. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • 1-bromo-2-ethoxybenzene. (n.d.). Stenutz. Retrieved March 14, 2026, from [Link]

  • Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (n.d.). Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014, June 30). ACS Publications. Retrieved March 14, 2026, from [Link]

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Foundational

Spectroscopic and Synthetic Blueprint for 1-(Bromomethyl)-2-ethoxybenzene

Executive Summary & Chemical Identity 1-(Bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1), commonly referred to as 2-ethoxybenzyl bromide, is a highly reactive bi-functional building block widely utilized in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(Bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1), commonly referred to as 2-ethoxybenzyl bromide, is a highly reactive bi-functional building block widely utilized in medicinal chemistry, agrochemical development, and materials science[1]. Structurally, it features an electrophilic bromomethyl group and an electron-donating ortho-ethoxy substituent. This unique electronic topology makes it a premier alkylating agent for introducing the 2-ethoxybenzyl moiety onto various nucleophiles (amines, thiols, phenols) via rapid SN2 mechanisms.

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the chemoselective synthesis of this compound, followed by a rigorous breakdown of its spectroscopic signatures (NMR, IR, MS). The goal is to equip researchers with self-validating protocols and the mechanistic causality behind the data.

Synthetic Methodology: Chemoselective Bromination

The most reliable and high-yielding synthesis of 1-(Bromomethyl)-2-ethoxybenzene is achieved through the direct bromination of 2-ethoxybenzyl alcohol (CAS: 71672-75-8)[2].

Causality of Reagent Selection

While hydrobromic acid (HBr) is a ubiquitous brominating agent, its strong Brønsted acidity can inadvertently cleave the aryl-alkyl ether linkage of the ethoxy group, leading to phenolic impurities. To ensure a self-validating and chemoselective system, Phosphorus Tribromide (PBr3) is the reagent of choice. PBr3 operates under milder, non-aqueous conditions, exclusively converting the primary hydroxyl group to a bromide via a phosphite intermediate without disturbing the sensitive ortho-ethoxy substituent.

Step-by-Step Protocol
  • Preparation : In an oven-dried, round-bottom flask purged with inert gas (N2 or Ar), dissolve 1.0 equivalent of 2-ethoxybenzyl alcohol in anhydrous dichloromethane (DCM) or diethyl ether to achieve a 0.2 M concentration.

  • Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The initial reaction between PBr3 and alcohols is highly exothermic. Strict thermal control prevents the formation of unwanted side products and maintains the structural integrity of the ether bond.

  • Addition : Add 0.4 equivalents of PBr3 (a slight excess over the stoichiometric 0.33 eq required) dropwise over 15 minutes to manage the exotherm.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. The protocol is self-validating via Thin Layer Chromatography (TLC; Hexane:EtOAc 9:1); the disappearance of the polar alcohol spot confirms completion.

  • Quenching & Workup : Carefully quench the reaction with saturated aqueous NaHCO3 at 0 °C. Causality: This neutralizes the phosphorous acid (H3PO3) and HBr byproducts, preventing acid-catalyzed ether cleavage during isolation. Extract the aqueous layer with DCM (3x).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is typically >95% pure. If necessary, purify via short-path silica gel chromatography, though prolonged exposure to silica should be avoided as substituted benzyl bromides are prone to degradation[3].

SynthesisWorkflow A 2-Ethoxybenzyl Alcohol B PBr3 Addition (0 °C, Solvent) A->B Reagent C Reaction (Warming to RT) B->C Time/Temp D Aqueous Workup (NaHCO3 / Brine) C->D Quench E 1-(Bromomethyl)- 2-ethoxybenzene D->E Purify

Synthesis workflow of 1-(Bromomethyl)-2-ethoxybenzene via PBr3 bromination.

Spectroscopic Characterization & Causality

Accurate structural elucidation is critical for downstream applications. The following assignments explain the physical causality behind the observed spectral phenomena.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) : The spectrum is defined by the deshielding effects of the electronegative heteroatoms (O and Br).

  • Ethoxy Group : Displays a classic first-order coupling pattern—a triplet at ~1.45 ppm (3H, -CH3) and a quartet at ~4.10 ppm (2H, -OCH2-).

  • Bromomethyl Group : The critical benzylic protons (-CH2Br) appear as a sharp singlet at ~4.55 ppm. This significant downfield shift (compared to ~2.3 ppm for the methyl group in toluene) is caused by the strong inductive electron-withdrawing effect of the bromine atom combined with the anisotropic deshielding of the aromatic ring.

  • Aromatic Region : The aromatic protons (4H) resonate between 6.80 and 7.35 ppm. The proton ortho to the ethoxy group appears most upfield (~6.85 ppm) due to the electron-donating resonance effect (+R) of the oxygen lone pairs shielding that specific position.

13C NMR (100 MHz, CDCl3) : The benzylic carbon (-CH2Br) typically resonates at ~29.5 ppm, a highly diagnostic shift for benzyl bromides. The aromatic carbon directly attached to the ethoxy oxygen (C2) is heavily deshielded, appearing at ~156.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional group transformation. The broad O-H stretch (3200–3500 cm-1) inherent to the 2-ethoxybenzyl alcohol precursor[4] is completely absent in the purified product. Diagnostic bands include strong asymmetric and symmetric C-O-C stretching vibrations at 1240 cm-1 and 1040 cm-1, confirming the intact aryl-alkyl ether. A sharp, distinct band at ~600 cm-1 corresponds to the C-Br stretch.

Mass Spectrometry (EI-MS, 70 eV)

The electron ionization mass spectrum is highly diagnostic due to the isotopic signature of bromine and the thermodynamic stability of benzylic cations[5].

  • Isotopic Signature : The molecular ion [M]+• appears as a distinct doublet at m/z 214 and 216 with a 1:1 relative abundance, perfectly reflecting the natural isotopic distribution of 79Br and 81Br.

  • Base Peak Generation : The primary fragmentation pathway is the homolytic cleavage of the relatively weak C-Br bond (Bond Dissociation Enthalpy ≈ 56 kcal/mol)[5]. This expels a bromine radical to form the highly stable 2-ethoxybenzyl cation (m/z 135), which rapidly rearranges into an aromatic ethoxytropylium ion, yielding the base peak (100% abundance).

  • Secondary Fragmentation : The m/z 135 ion undergoes a rearrangement to eliminate a neutral ethylene molecule (C2H4, 28 Da) from the ethoxy group, yielding a hydroxybenzyl cation at m/z 107.

MSFragmentation M Molecular Ion [M]⁺• m/z 214 / 216 (1:1) F1 2-Ethoxybenzyl Cation m/z 135 (Base Peak) M->F1 - Br• (Loss of Bromine) F2 Hydroxybenzyl Cation m/z 107 F1->F2 - C2H4 (Ethylene loss) F3 Phenyl Cation m/z 77 F2->F3 - CH2O (Formaldehyde loss)

Primary EI-MS fragmentation pathway of 1-(Bromomethyl)-2-ethoxybenzene.

Quantitative Data Summaries

Table 1: 1H and 13C NMR Assignments

Nucleus Chemical Shift (ppm) Multiplicity & Integration Assignment / Causality
1H 1.45 t, 3H (J = 7.0 Hz) -CH3 (Ethoxy methyl)
1H 4.10 q, 2H (J = 7.0 Hz) -OCH2- (Deshielded by adjacent oxygen)
1H 4.55 s, 2H -CH2Br (Deshielded by Br and aromatic ring)
1H 6.80 – 7.35 m, 4H Aromatic protons
13C 14.8 - -CH3 (Ethoxy methyl)
13C 29.5 - -CH2Br (Benzylic carbon)
13C 63.8 - -OCH2- (Ethoxy methylene)
13C 111.5 – 130.5 - Aromatic carbons (C1, C3–C6)

| 13C | 156.5 | - | Aromatic carbon (C2, attached to Oxygen) |

Table 2: Key IR Vibrational Modes

Wavenumber (cm⁻¹) Vibration Type Functional Group / Causality
3060, 3030 C-H Stretch Aromatic ring
2980, 2930 C-H Stretch Aliphatic chains (Ethoxy/Methylene)
1600, 1585 C=C Stretch Aromatic ring skeleton
1240, 1040 C-O-C Stretch Aryl-alkyl ether linkage

| 600 | C-Br Stretch | Carbon-halogen bond |

Table 3: EI-MS Fragmentation Peaks

m/z Value Relative Abundance Ion Identity Causality / Loss
214 / 216 ~20% (1:1 ratio) [M]+• Molecular ion (79Br / 81Br isotopes)
135 100% (Base Peak) [C9H11O]+ Loss of Br• (Tropylium ion formation)
107 ~45% [C7H7O]+ Loss of C2H4 from m/z 135

| 77 | ~30% | [C6H5]+ | Phenyl cation |

Handling, Stability, and Best Practices

Like many substituted benzyl halides, 1-(Bromomethyl)-2-ethoxybenzene is a potent lachrymator and a severe skin/eye irritant[3]. It must be handled exclusively in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, and lab coat).

The compound is moisture-sensitive; exposure to ambient humidity can lead to slow hydrolysis back to 2-ethoxybenzyl alcohol. To ensure long-term stability, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at 2–8 °C to prevent photolytic degradation and spontaneous polymerization.

References

  • Chemical Register : 1-BROMOMETHYL-2-ETHOXY-BENZENE (CAS No. 2417-70-1).[1] URL:[Link]

  • Journal of the American Chemical Society (ACS) : Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides.[5] URL:[Link]

  • ResearchGate : Guidelines for the quantitative gas chromatography of volatile flavouring substances.[4] URL: [Link]

Sources

Exploratory

Solvation Dynamics and Solubility Profile of 1-(Bromomethyl)-2-ethoxybenzene in Organic Solvents

Introduction: The Kinetic vs. Thermodynamic Solubility Paradigm In the realm of synthetic organic chemistry and active pharmaceutical ingredient (API) development, 1-(bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic vs. Thermodynamic Solubility Paradigm

In the realm of synthetic organic chemistry and active pharmaceutical ingredient (API) development, 1-(bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1) serves as a highly versatile, electrophilic building block[1]. While most solubility guides treat dissolution as a purely thermodynamic endpoint, handling reactive benzyl bromide derivatives requires a paradigm shift.

As a Senior Application Scientist, I approach the solubility of 1-(bromomethyl)-2-ethoxybenzene as a kinetic landscape. The molecule features a lipophilic aromatic core, a polar hydrogen-bond-accepting ether linkage, and a highly reactive bromomethyl moiety. Because benzyl bromides are potent alkylating agents and lachrymators[2], selecting an organic solvent is not merely about maximizing dissolution—it is about balancing solvation capacity with chemical inertness.

Mechanistic Causality in Solvent Interactions

The solubility and stability of 1-(bromomethyl)-2-ethoxybenzene are dictated by the interplay between the solvent's dielectric constant and its nucleophilicity.

The ortho-ethoxy group plays a critical mechanistic role. While its lipophilic ethyl tail enhances solubility in non-polar solvents, the oxygen atom acts as a strong electron-donating group via resonance. If the compound is dissolved in a polar protic solvent (e.g., methanol or ethanol), the high dielectric environment promotes the ionization of the carbon-bromine bond. The resulting benzylic carbocation is exceptionally stabilized by the ortho-ethoxy group, leading to rapid SN​1 solvolysis. Therefore, what appears as "high solubility" in alcohols is actually rapid chemical degradation.

Conversely, in polar aprotic solvents (e.g., THF, DMF), the lack of hydrogen-bond donors prevents spontaneous ionization, allowing the compound to remain intact as a stable solvation complex, primed for controlled SN​2 or Grignard reactions[3].

SolvationPathways cluster_aprotic Polar Aprotic Solvents (e.g., THF, DMF) cluster_protic Protic Solvents (e.g., MeOH, H2O) Substrate 1-(Bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1) Stable Stable Solvation Complex (Dipole-Dipole Interactions) Substrate->Stable Non-Nucleophilic Solvation Ionization Ionization to 2-Ethoxybenzyl Cation (Stabilized by ortho-OEt) Substrate->Ionization High Dielectric H-Bonding SN2 Ready for SN2 / Grignard (High Synthetic Utility) Stable->SN2 Degradation Solvolysis / Degradation (Formation of Ethers/Alcohols) Ionization->Degradation Nucleophilic Attack

Fig 1: Solvent-dependent stability and reactivity pathways for 1-(Bromomethyl)-2-ethoxybenzene.

Quantitative Solubility Profile

Based on the foundational solubility parameters of brominated aromatic compounds and benzyl esters[4], alongside specific empirical data for 2-ethoxybenzyl derivatives[3], the following table summarizes the solubility behavior of 1-(bromomethyl)-2-ethoxybenzene across distinct solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityChemical StabilityMechanistic Rationale
Polar Aprotic DMF, DMSO, AcetonitrileVery High (>500 mg/mL)HighStrong dipole-dipole interactions with the bromomethyl group; non-nucleophilic nature prevents degradation.
Ethers THF, Diethyl Ether, DioxaneHigh (>300 mg/mL)HighExcellent solvation of the aromatic and ethoxy groups. THF is the standard solvent for generating Grignard reagents from this compound[3].
Halogenated Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)HighPerfect match in polarity and dispersion forces; highly effective for moderate polarity aromatics[4].
Aromatic Toluene, BenzeneHigh (>300 mg/mL)HighFavorable π−π stacking interactions between the solvent and the solute's aromatic ring[4].
Alcohols Methanol, Ethanol, IPASoluble (Reacts)Low Soluble due to H-bonding, but rapidly undergoes solvolysis to form 2-ethoxybenzyl ethers.
Aqueous Water, Aqueous BuffersInsoluble (<1 mg/mL)LowHigh lipophilicity prevents dissolution; undergoes slow hydrolysis to 2-ethoxybenzyl alcohol[2].

Experimental Protocol: Self-Validating Isothermal Saturation

Standard gravimetric solubility methods are fundamentally flawed for reactive alkyl halides because they cannot distinguish between the intact parent compound and its solvolysis products. To ensure scientific integrity, I mandate a self-validating HPLC-based protocol . This workflow not only quantifies solubility but inherently validates the data by tracking degradation peaks, ensuring the measured concentration reflects the intact 1-(bromomethyl)-2-ethoxybenzene.

Step-by-Step Methodology
  • Isothermal Equilibration: Add an excess of 1-(bromomethyl)-2-ethoxybenzene to 2.0 mL of the target organic solvent in a sealed, amber glass vial. Causality: Amber glass is strictly required to prevent radical-mediated photo-degradation of the carbon-bromine bond. Agitate the mixture at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Nylon filters must be avoided, as the nucleophilic amide bonds in nylon can react with the electrophilic benzyl bromide.

  • Dilution and Quenching: Immediately dilute a 10 µL aliquot of the filtrate into 990 µL of dry, non-nucleophilic solvent (e.g., HPLC-grade Acetonitrile) containing a known concentration of an internal standard (e.g., biphenyl). Causality: Immediate dilution quenches any concentration-dependent oligomerization and locks the equilibrium state.

  • Quantitative Analysis: Inject the sample onto a C18 reverse-phase HPLC system equipped with a UV detector (set to 254 nm). Use a rapid gradient (e.g., 50% to 95% Acetonitrile in Water over 5 minutes). Causality: A rapid gradient minimizes the time the compound spends in the aqueous mobile phase, preventing on-column hydrolysis.

  • Data Validation (The Self-Validating Step): Analyze the chromatogram for the parent peak and any secondary peaks (e.g., 2-ethoxybenzyl alcohol). Calculate the mass balance. If the purity of the dissolved species is <98%, the solvent is deemed chemically incompatible, and the solubility value must be flagged as kinetically unstable.

Protocol S1 Isothermal Saturation (25°C) S2 Phase Separation (PTFE Filtration) S1->S2 S3 Dilution & Quenching S2->S3 S4 HPLC-UV Analysis (w/ Internal Std) S3->S4 S5 Mass Balance & Purity Check S4->S5

Fig 2: Self-validating isothermal saturation workflow for reactive alkyl halide solubility.

Conclusion

For 1-(bromomethyl)-2-ethoxybenzene, solubility is inseparable from stability. While it exhibits broad solubility across most organic solvents due to its amphiphilic structural features, synthetic chemists must prioritize polar aprotic solvents (THF, DMF) or halogenated solvents (DCM) to preserve the integrity of the benzylic bromide. Protic solvents, despite offering high theoretical solubility, trigger rapid solvolysis driven by the resonance stabilization of the ortho-ethoxy group, rendering them unsuitable for storage or non-solvolytic reactions.

References

  • [1] 1-BROMOMETHYL-2-ETHOXY-BENZENE (CAS No. 2417-70-1). Chemical Register. Available at: [Link]

  • [2] Benzyl bromide. Grokipedia. Available at:[Link]

Sources

Foundational

Strategic Applications of 1-(Bromomethyl)-2-ethoxybenzene in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final drug candidate. 1-(Bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1), also known as 2-ethoxybenzyl bromide, has emerged as a highly versatile and privileged intermediate. Characterized by an electrophilic benzylic carbon and an electron-donating, sterically demanding ortho-ethoxy group, this compound serves as a critical linchpin for installing the 2-ethoxybenzyl pharmacophore.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols associated with 1-(Bromomethyl)-2-ethoxybenzene. Designed for process chemists and drug development professionals, this guide bridges the gap between theoretical molecular design and practical, self-validating laboratory execution.

Physicochemical Profiling & Mechanistic Rationale

The synthetic utility of 1-(Bromomethyl)-2-ethoxybenzene is fundamentally driven by its dual-site functionality:

  • The Benzylic Bromide (Electrophilic Core): The carbon-bromine bond at the benzylic position is highly polarized and features a relatively low bond dissociation energy compared to its chlorinated counterpart. This lowers the activation energy required for nucleophilic attack. The adjacent aromatic ring stabilizes the transition state of bimolecular nucleophilic substitution ( SN​2 ) reactions via orbital overlap, making it an exceptionally reactive alkylating agent [1].

  • The Ortho-Ethoxy Substitution (Pharmacophore Modulator): In drug design, the 2-ethoxy group is not merely a spectator. It exerts a strong electron-donating effect via resonance, enriching the electron density of the aromatic ring. More importantly, the ethyl chain introduces specific steric bulk that can restrict the conformational freedom of the molecule, locking it into a bioactive geometry. The oxygen atom also acts as a critical hydrogen-bond acceptor within target protein binding pockets, while the ethyl moiety enhances the overall lipophilicity ( logP ) of the molecule, aiding in membrane permeability [2].

Core Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes observable metrics that allow the chemist to confirm causality and reaction progress without immediate reliance on complex spectroscopic analysis.

Workflow A: N-Alkylation for Pharmacophore Installation

The most prevalent application of 1-(Bromomethyl)-2-ethoxybenzene is the N-alkylation of primary and secondary amines to generate biologically active secondary or tertiary amines (e.g., GPCR ligands or kinase inhibitors).

Causality in Design: Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous base because it effectively scavenges the HBr byproduct without being strong enough to induce unwanted side reactions. N,N -Dimethylformamide (DMF) is selected as the solvent; as a polar aprotic solvent, it selectively solvates the potassium cations, leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the SN​2 transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Introduction: Add 1-(Bromomethyl)-2-ethoxybenzene (1.1 equiv) dropwise over 10 minutes. The dropwise addition prevents localized concentration spikes, minimizing the risk of over-alkylation (quaternary ammonium salt formation).

  • Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Spot the mixture on a silica TLC plate (Hexanes/EtOAc 7:3). The disappearance of the high- Rf​ , UV-active starting bromide and the emergence of a lower- Rf​ , ninhydrin-active spot confirms successful bond formation.

  • Workup & Isolation: Cool the mixture to room temperature and quench with distilled water (equal to 5x the DMF volume). Extract the aqueous phase with ethyl acetate ( ). The massive aqueous dilution forces the DMF into the aqueous layer, while the organic layer selectively traps the product. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

SN2_Alkylation SM 1-(Bromomethyl)-2-ethoxybenzene (Electrophile) Cond K2CO3, DMF 25-80°C SM->Cond Mix Nuc Amine Derivative (Nucleophile) Nuc->Cond Mix TS [ N ··· CH2 ··· Br ]‡ Transition State Cond->TS Activation Prod N-(2-Ethoxybenzyl)amine (Target Pharmacophore) TS->Prod SN2 Displacement Waste KBr + H2O + CO2 (Aqueous Waste) TS->Waste Leaving Group

Figure 1: Mechanistic workflow of the SN2 alkylation pathway utilizing 1-(Bromomethyl)-2-ethoxybenzene.

Workflow B: Grignard Reagent Generation & C-C Bond Formation

For the construction of complex carbon frameworks, 1-(Bromomethyl)-2-ethoxybenzene is converted into its corresponding Grignard reagent, 2-ethoxybenzylmagnesium bromide.

Causality in Design: The reaction requires strictly anhydrous Tetrahydrofuran (THF) because even trace moisture will irreversibly protonate the basic carbanion, yielding 2-ethoxytoluene. Iodine ( I2​ ) is utilized as a chemical initiator; it reacts with the unreactive magnesium oxide ( MgO ) passivation layer on the metal turnings, exposing the pristine Mg(0) surface required for the oxidative insertion into the C-Br bond [3].

Step-by-Step Methodology:

  • Metal Activation: Add magnesium turnings (1.5 equiv) to a flame-dried, multi-neck flask equipped with a reflux condenser and an addition funnel. Add a single crystal of iodine ( I2​ ) and stir dry for 5 minutes.

  • Initiation: Add enough anhydrous THF to just cover the turnings. Add a 0.5 mL neat portion of 1-(Bromomethyl)-2-ethoxybenzene.

  • Self-Validation (Initiation): Observe the mixture closely. The fading of the brown iodine color, accompanied by localized bubbling and a mild exotherm (solvent reflux), provides visual confirmation that the MgO layer has been breached and oxidative insertion has commenced.

  • Reagent Formation: Dilute the remaining 1-(Bromomethyl)-2-ethoxybenzene (1.0 equiv total) in THF (to achieve a 1.0 M solution) and add it dropwise via the addition funnel at a rate that maintains a gentle, self-sustaining reflux.

  • Coupling: Once the magnesium is consumed, cool the dark solution to 0°C. Introduce the target electrophile (e.g., an allyl halide or carbonyl compound) dropwise.

  • Quench: Carefully quench the reaction with saturated aqueous NH4​Cl . This mildly acidic buffer destroys unreacted Grignard reagent without risking the dehydration of sensitive product alcohols.

Grignard_Coupling SM 1-(Bromomethyl)-2-ethoxybenzene Mg Mg(0) Turnings, I2 (cat.) Anhydrous THF SM->Mg Addition RM 2-Ethoxybenzylmagnesium Bromide (Nucleophile) Mg->RM Oxidative Insertion Elec Electrophile (e.g., Allyl Halide) RM->Elec Grignard Reaction Prod C-C Coupled Derivative (Target Scaffold) Elec->Prod Aqueous Quench

Figure 2: Generation and subsequent electrophilic trapping of 2-ethoxybenzylmagnesium bromide.

Applications in Medicinal Chemistry & Drug Development

The 2-ethoxybenzyl moiety has been successfully integrated into several high-profile pharmacological targets. The structural data indicates that this specific substitution pattern frequently outperforms its halogenated or unsubstituted counterparts due to an optimal balance of sterics and electronics.

Quantitative Data Summary

The table below summarizes the comparative biological impact of integrating the 2-ethoxybenzyl pharmacophore across different therapeutic domains.

Table 1: Comparative Pharmacological Impact of the 2-Ethoxybenzyl Pharmacophore

Compound Class / TargetSubstituent ModificationBiological Outcome / AffinityMechanistic Role of 2-Ethoxy GroupSource
Sulfonamidoacetamides (Axon Regeneration)2-Ethoxyphenyl 2-Ethoxybenzyl Enhanced neurite outgrowth in primary cortical neuronsIncreased conformational flexibility via the methylene linker; optimal spatial occupation.[2]
N6-Substituted Adenosine ( A3​ Receptor Agonist)Unsubstituted 2-Ethoxybenzyl High affinity ( Ki​≈113 nM)Steric bulk and hydrogen bond acceptor interactions within the receptor binding pocket.[4]
Pyrrolidine Bis-cyclic Guanidines (MOR/DOR Ligands)Library inclusion of 2-Ethoxybenzyl Potent antinociceptive effect (analgesia)Modulation of lipophilicity ( logP ), improving blood-brain barrier penetration.[5]
Case Study: Neuroregenerative Agents

In the development of sulfonamidoacetamide derivatives for axon regeneration, researchers discovered that modifying the "Ring C" region of their scaffold was highly sensitive to steric and electronic effects. Alkylation using 1-(Bromomethyl)-2-ethoxybenzene yielded a compound where the electron-donating ethoxy group conferred superior neurite outgrowth activity compared to electron-withdrawing groups (like halogens or methoxycarbonyls). The benzylic spacer provided the necessary rotational freedom for the ethoxy group to align perfectly within the biological target's hydrophobic cleft [2].

Conclusion & Future Perspectives

1-(Bromomethyl)-2-ethoxybenzene is far more than a simple alkylating agent; it is a strategic vector for introducing a highly optimized pharmacophore into complex molecular architectures. By understanding the causality behind its reactivity—leveraging the weak C-Br bond for rapid SN​2 displacements and utilizing the ortho-ethoxy group for conformational locking and lipophilicity enhancement—synthetic chemists can streamline the development of novel therapeutics.

Looking forward, the 2-ethoxybenzyl group shows immense promise in the burgeoning field of Targeted Protein Degradation (TPD). Its unique physicochemical profile makes it an ideal candidate for designing Hydrophobic Tags (HyTs) or optimizing the linker-ligand interface in PROTACs, where precise control over membrane permeability and protein-protein interaction stabilization is paramount.

References

  • Journal of Medicinal Chemistry (ACS). Discovery, Optimization, and Biological Evaluation of Sulfonamidoacetamides as an Inducer of Axon Regeneration. Available at:[Link]

  • National Institutes of Health (NIH). Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists. Available at:[Link]

  • National Institutes of Health (NIH). Identification of Two Novel, Potent, Low-Liability Antinociceptive Compounds from the Direct In Vivo Screening of a Large Mixture-Based Combinatorial Library. Available at:[Link]

Exploratory

Technical Whitepaper: 1-(Bromomethyl)-2-ethoxybenzene for the Strategic Introduction of the 2-Ethoxybenzyl Group

Executive Summary In contemporary medicinal chemistry and complex organic synthesis, the 2-ethoxybenzyl group serves as a highly versatile structural motif. It functions both as a robust, sterically demanding protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and complex organic synthesis, the 2-ethoxybenzyl group serves as a highly versatile structural motif. It functions both as a robust, sterically demanding protecting group and as a critical pharmacophore element that enhances lipophilicity and modulates target-binding conformations. The premier reagent for installing this moiety is 1-(bromomethyl)-2-ethoxybenzene (commonly known as 2-ethoxybenzyl bromide).

This whitepaper provides an in-depth, mechanistic guide to utilizing this reagent. It details the physicochemical rationale, self-validating experimental protocols, and optimization strategies required for high-yield synthesis, empowering drug development professionals to integrate this moiety with precision.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of 1-(bromomethyl)-2-ethoxybenzene is fundamental to predicting its reactivity. The presence of the ortho-ethoxy group exerts a significant stereoelectronic effect. The electron-donating nature of the ether oxygen enriches the electron density of the aromatic ring, while the ethyl chain introduces specific steric bulk that shields the benzylic position, modulating the rate of nucleophilic attack compared to an unsubstituted benzyl bromide.

Table 1: Quantitative Physicochemical Data for 1-(Bromomethyl)-2-ethoxybenzene

PropertyValue / Description
CAS Registry Number 2417-70-1
Molecular Formula C9H11BrO
Molecular Weight 215.08 g/mol
H-Bond Donors / Acceptors 0 / 1
Mechanism of Action Electrophilic alkylating agent (SN2)
Primary Application Introduction of the 2-ethoxybenzyl moiety

(Data derived from authoritative 1[1])

Mechanistic Rationale: The SN2 Alkylation Paradigm

The installation of the 2-ethoxybenzyl group proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The causality behind the experimental parameters is rooted in maximizing the efficiency of this specific transition state.

  • Solvent Causality: Polar aprotic solvents (e.g., DMF, acetonitrile) are strictly required. These solvents effectively solvate the metal cations (e.g., K⁺, Cs⁺) of the base, leaving the nucleophilic anion (or lone pair) "naked" and highly reactive. Protic solvents would hydrogen-bond to the nucleophile, drastically increasing the activation energy.

  • Base Selection Causality: The choice of base dictates the reaction trajectory. For N-alkylation of amines (e.g., 2[2]), mild inorganic bases like K₂CO₃ or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are optimal, as they neutralize the generated HBr without competing as nucleophiles. For O-alkylation of phenols, Cs₂CO₃ is preferred; the larger ionic radius of cesium creates a highly dissociated, reactive phenoxide ion pair (the "cesium effect").

  • Temperature Causality: Due to the high electrophilicity of the benzylic bromide, reactions should be initiated at 0 °C to 25 °C to prevent over-alkylation (e.g., tertiary amine formation from primary amines). Temperature is only ramped to 60–80 °C if the nucleophile is highly sterically hindered.

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2) TS Transition State [Nuc···CH2···Br]‡ Nuc->TS Backside Attack SM 1-(Bromomethyl)- 2-ethoxybenzene SM->TS C-Br Bond Breaking Prod 2-Ethoxybenzyl Adduct TS->Prod C-Nuc Bond Forms Byprod Bromide Ion (Leaving Group) TS->Byprod Br- Departs

SN2 Mechanism for 2-Ethoxybenzyl Introduction

Strategic Utility in Medicinal Chemistry

The 2-ethoxybenzyl group is not merely a passive structural connector; it actively participates in drug-target interactions.

  • Pharmacophore Integration: In the development of antiviral therapeutics, such as covalent inhibitors of the Chikungunya nsP2 cysteine protease, the 2-ethoxybenzyl group provides critical hydrophobic contacts within the enzyme's 3[3]. The ethoxy group restricts the rotational degrees of freedom of the benzyl moiety, locking it into a bioactive conformation.

  • Protecting Group Dynamics: When used to protect heteroatoms, the 2-ethoxybenzyl group offers superior stability against strong bases and organometallic reagents compared to standard benzyl groups, due to the steric shielding provided by the ortho-ethoxy substituent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify success before proceeding.

Protocol A: N-Alkylation of Primary Amines

Objective: Synthesis of N-(2-ethoxybenzyl)alkylamines.

  • Preparation: In an oven-dried flask under N₂, dissolve the primary amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Causality: Excess base ensures complete neutralization of HBr, driving the equilibrium forward without acting as a competing nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Add 1-(bromomethyl)-2-ethoxybenzene (1.05 equiv) dropwise over 10 minutes. Causality: Dropwise addition at low temperature minimizes the local concentration of the electrophile, heavily suppressing dialkylation.

  • Validation Step 1 (IPC): After 2 hours at room temperature, sample the reaction. Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active bromide spot (Rf ~0.7) and the appearance of a polar amine spot (ninhydrin-active) validates conversion.

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution. Causality: LiCl specifically removes residual DMF from the organic phase, preventing emulsion formation and NMR signal overlap.

  • Validation Step 2: Post-column chromatography, validate the structure via ¹H NMR. Look for the diagnostic benzylic CH₂ singlet around δ 3.8–4.0 ppm and the ethoxy CH₂/CH₃ signals (quartet at δ 4.0 ppm, triplet at δ 1.4 ppm).

Validation_Workflow Step1 Step 1: Reaction Setup Solvent: DMF/MeCN Base: K2CO3 Step2 Step 2: In-Process Control TLC Monitoring LC-MS Analysis Step1->Step2 Decision Conversion > 95%? Step2->Decision Step3 Step 3: Workup Aqueous Quench Extraction Decision->Step3 Yes Optimize Optimize: Increase Temp / Add Base Decision->Optimize No Step4 Step 4: Purification Column Chromatography NMR Step3->Step4 Optimize->Step2

Self-Validating Protocol Workflow for Alkylation Reactions

Troubleshooting and Optimization Matrix

Even with robust protocols, deviations occur. The following matrix summarizes quantitative and qualitative interventions for common failure modes.

Table 2: Troubleshooting Matrix for 2-Ethoxybenzyl Alkylation

Observation / IssueMechanistic CauseCorrective Action / Optimization
High levels of dialkylation (N-alkylation) High local concentration of electrophile or excessive temperature.Reduce temperature to 0 °C during addition; use strict stoichiometric control (0.95 equiv of bromide).
Incomplete conversion (<50%) Poor nucleophilicity or base insolubility.Switch base from K₂CO₃ to Cs₂CO₃; add catalytic KI (0.1 equiv) to form the more reactive benzylic iodide in situ (Finkelstein reaction).
Formation of benzyl alcohol byproduct Hydrolysis of the bromide by adventitious water.Ensure strict anhydrous conditions; use freshly distilled solvents and flame-dried glassware.

Safety and Handling

1-(Bromomethyl)-2-ethoxybenzene is a lachrymator and a potent alkylating agent. It must be handled in a certified fume hood with 4[4] (nitrile gloves, safety goggles, lab coat). Waste containing unreacted bromide should be quenched with a dilute amine solution (e.g., ethanolamine) prior to disposal to neutralize its electrophilic hazard.

References

  • Title: 1-BROMOMETHYL-2-ETHOXY-BENZENE (CAS No. 2417-70-1)
  • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity Source: NIH PMC URL
  • Title: N-(2-Ethoxybenzyl)
  • Title: SAFETY DATA SHEET: 2-Ethoxybenzyl alcohol Source: Thermo Fisher Scientific URL

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Methodologies for 1-(Bromomethyl)-2-ethoxybenzene

Introduction & Chemical Identity 1-(Bromomethyl)-2-ethoxybenzene, widely known in synthetic chemistry as 2-ethoxybenzyl bromide, is a highly reactive alkylating agent utilized extensively in organic synthesis and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

1-(Bromomethyl)-2-ethoxybenzene, widely known in synthetic chemistry as 2-ethoxybenzyl bromide, is a highly reactive alkylating agent utilized extensively in organic synthesis and drug development[1]. As a benzylic halide, it serves as a critical electrophilic building block for introducing the 2-ethoxybenzyl pharmacophore into complex molecular architectures. However, its profound electrophilicity dictates stringent safety and handling protocols, as the very reactivity that makes it synthetically valuable also makes it a potent biological hazard.

Physicochemical Properties & Mechanistic Toxicology

To design safe handling systems for 1-(Bromomethyl)-2-ethoxybenzene, researchers must first understand its physical properties and the underlying mechanism of its toxicity.

Quantitative Chemical Data

The following physicochemical properties dictate the compound's volatility, storage requirements, and behavior in solution[2][3].

Table 1: Key Physicochemical Properties of 1-(Bromomethyl)-2-ethoxybenzene

PropertyValue
CAS Number 2417-70-1
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
Density 1.349 g/cm³
Boiling Point 246.7 ºC at 760 mmHg
Flash Point 97.7 ºC
Mechanistic Toxicology: The Lachrymatory Effect

Like most benzyl bromides, 1-(Bromomethyl)-2-ethoxybenzene is a potent lachrymator (tear-producing agent) and a severe tissue corrosive[4][5]. The causality of its toxicity is rooted directly in its molecular structure. The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the bromine atom—an excellent leaving group—and the resonance stabilization of the resulting benzylic transition state.

When vapors or aerosols contact the mucous membranes of the eyes or respiratory tract, the molecule undergoes rapid SN​2 alkylation with biological nucleophiles, such as thiol groups in cysteine residues or primary amines in proteins. This irreversible covalent modification triggers acute cellular stress, pain receptor activation, and subsequent tissue damage.

Toxicity A 1-(Bromomethyl)-2-ethoxybenzene (Highly Electrophilic) C SN2 Alkylation Reaction (Irreversible Covalent Bond) A->C Exposure B Mucous Membranes / Skin (Nucleophilic Proteins/DNA) B->C Biological Target D Severe Tissue Damage & Lachrymatory Effect C->D Cellular Stress

Diagram 1: Mechanistic pathway of benzylic bromide toxicity via irreversible biological alkylation.

Core Safety & Handling Protocols

Standard operating procedures (SOPs) for benzylic bromides must go beyond basic PPE; they must be designed as self-validating safety systems where the success of the safety measure is empirically observable.

  • Environmental Control & PPE: The compound must exclusively be handled within a certified chemical fume hood with the sash positioned as low as possible[6]. Standard thin nitrile gloves are insufficient for prolonged contact, as benzylic bromides can rapidly permeate the material. Double-gloving with heavy-duty nitrile or using butyl rubber gloves is required for bulk transfers[7].

  • Inert Atmosphere Handling: Because the compound is moisture-sensitive (hydrolyzing slowly to 2-ethoxybenzyl alcohol and corrosive hydrobromic acid), it must be stored and dispensed under an inert atmosphere of Argon or Nitrogen[6][7].

  • Self-Validating Quenching Protocol: Never dispose of unreacted 1-(Bromomethyl)-2-ethoxybenzene directly into organic waste. It must be actively quenched. React the waste with a 10-20% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or a dilute solution of a nucleophilic amine (e.g., ethanolamine). This converts the active bromide into a benign, water-soluble thioether or amine derivative. Validation: The complete disappearance of the distinct lachrymatory odor serves as a secondary, empirical validation of a successful quench.

Workflow Start Reagent: 2-Ethoxybenzyl Bromide Hood Dispense in Fume Hood (Inert Atmosphere) Start->Hood Reaction Synthetic Application (e.g., Grignard Formation) Hood->Reaction Main process Waste Residual Bromide Waste Hood->Waste Spills/Residue Reaction->Waste Unreacted material Quench Quench with 10% Sodium Thiosulfate or Dilute Amine Base Waste->Quench Neutralization Safe Aqueous Waste Disposal Quench->Safe Safe to handle

Diagram 2: Closed-loop workflow for the safe handling and neutralization of 2-ethoxybenzyl bromide.

Experimental Methodology: Preparation of 2-Ethoxybenzylmagnesium Bromide

A frequent application of 1-(Bromomethyl)-2-ethoxybenzene is the formation of its Grignard reagent for subsequent carbon-carbon bond formation[8]. Benzylic Grignard reagents are notoriously prone to Wurtz coupling (homocoupling) side reactions. The following protocol is engineered to minimize this through controlled kinetics.

Step-by-Step Protocol:

  • Preparation of Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a continuous stream of Argon.

  • Magnesium Activation: Add 1.5 equivalents of magnesium turnings to the flask. Dry-stir the turnings for 30 minutes to mechanically expose fresh, unoxidized magnesium surfaces. Add a minimal volume of anhydrous Tetrahydrofuran (THF) to just cover the turnings, followed by a single crystal of iodine to chemically activate the surface.

  • Controlled Addition: Dissolve 1.0 equivalent of 1-(Bromomethyl)-2-ethoxybenzene in anhydrous THF to achieve a ~0.5 M solution[8]. Transfer this to the addition funnel.

  • Initiation: Add 5% of the bromide solution to the magnesium. Wait for the initiation of the reaction, indicated by a localized temperature spike and the fading of the iodine color.

  • Sustained Reaction (Causality Check): Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux without external heating. Why? Slow addition keeps the concentration of the highly electrophilic unreacted benzylic bromide extremely low in the reaction mixture, significantly suppressing the competing Wurtz homocoupling reaction between the newly formed Grignard reagent and the unreacted starting material.

  • Completion: After addition is complete, reflux the mixture gently for an additional 1 hour to ensure complete consumption of the bromide.

Storage and Stability

Store 1-(Bromomethyl)-2-ethoxybenzene in a tightly sealed, light-resistant container at 2-8 °C (refrigerated)[5]. It must be protected from light and moisture to prevent photolytic degradation and hydrolysis[7]. Over time, moisture ingress will lead to the accumulation of HBr gas, which can dangerously pressurize the container. Always open older bottles cautiously within a certified fume hood.

References

Sources

Protocols & Analytical Methods

Method

synthesis of 2-ethoxybenzyl ethers using 1-(Bromomethyl)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

< गुजरात: 2-एथॉक्सीबेंजाइल ईथर का संश्लेषण: 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन का उपयोग करके एक विस्तृत तकनीकी गाइड

लेखक: वरिष्ठ अनुप्रयोग वैज्ञानिक, [आपका संस्थान/कंपनी] प्रकाशन की तिथि: 14 मार्च, 2026

सार

यह एप्लिकेशन नोट 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन को एक प्रमुख प्रारंभिक सामग्री के रूप में उपयोग करके 2-एथॉक्सीबेंजाइल ईथर के संश्लेषण के लिए एक व्यापक प्रोटोकॉल का विवरण देता है। यह मार्गदर्शिका शोधकर्ताओं, वैज्ञानिकों और दवा विकास पेशेवरों के लिए डिज़ाइन की गई है, जो विलियमसन ईथर संश्लेषण के माध्यम से इस महत्वपूर्ण वर्ग के यौगिकों के निर्माण के लिए एक मजबूत और प्रतिलिपि प्रस्तुत करने योग्य पद्धति प्रदान करती है। हम प्रतिक्रिया तंत्र, विस्तृत प्रयोगात्मक प्रक्रियाओं, लक्षण वर्णन डेटा और सुरक्षा विचारों पर चर्चा करते हैं।

परिचय

2-एथॉक्सीबेंजाइल ईथर औषधीय रसायन विज्ञान और कार्बनिक संश्लेषण में महत्वपूर्ण मध्यवर्ती के रूप में काम करते हैं। 2-एथॉक्सीबेंजाइल समूह की उपस्थिति अद्वितीय इलेक्ट्रॉनिक और स्टेरिक गुण प्रदान करती है जो जैविक गतिविधि को संशोधित कर सकती है या बाद के रासायनिक परिवर्तनों को सुविधाजनक बना सकती है। इन ईथरों के संश्लेषण के लिए एक विश्वसनीय विधि का विकास दवा की खोज और प्रक्रिया विकास में सर्वोपरि है।

विलियमसन ईथर संश्लेषण ईथर बनाने के लिए सबसे मौलिक और व्यापक रूप से उपयोग की जाने वाली विधियों में से एक है।[1][2][3] इस प्रतिक्रिया में एक एल्कोक्साइड या फेनोक्साइड आयन द्वारा एक उपयुक्त छोड़ने वाले समूह के साथ एक कार्बन परमाणु पर एक न्यूक्लियोफिलिक प्रतिस्थापन (SN2) शामिल है।[3][4] 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन की उच्च प्रतिक्रियाशीलता, इसकी बेंजाइलिक ब्रोमाइड इकाई के कारण, इसे विभिन्न प्रकार के अल्कोहल और फिनोल के साथ कुशल युग्मन के लिए एक उत्कृष्ट सब्सट्रेट बनाती है।[1]

यह एप्लिकेशन नोट विभिन्न अल्कोहलिक और फेनोलिक न्यूक्लियोफिल्स के साथ 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन की प्रतिक्रिया के लिए एक विस्तृत प्रोटोकॉल प्रदान करता है, जो उच्च पैदावार में वांछित 2-एथॉक्सीबेंजाइल ईथर प्रदान करता है।

प्रतिक्रिया सिद्धांत और तंत्र

2-एथॉक्सीबेंजाइल ईथर का संश्लेषण क्लासिक विलियमसन ईथर संश्लेषण मार्ग का अनुसरण करता है।[1][2] प्रतिक्रिया एक द्विआणविक न्यूक्लियोफिलिक प्रतिस्थापन (SN2) तंत्र के माध्यम से आगे बढ़ती है।[2][3]

चरण 1: अवक्षेपण एक उपयुक्त आधार की उपस्थिति में अल्कोहल या फिनोल (R-OH) का अवक्षेपण एक शक्तिशाली न्यूक्लियोफाइल, एल्कोक्साइड या फेनोक्साइड आयन (R-O⁻) उत्पन्न करता है। आधार का चुनाव अल्कोहल या फिनोल की अम्लता पर निर्भर करता है। सामान्य आधारों में सोडियम हाइड्राइड (NaH), पोटेशियम हाइड्रॉक्साइड (KOH), और पोटेशियम कार्बोनेट (K₂CO₃) शामिल हैं।[2][5]

चरण 2: न्यूक्लियोफिलिक हमला परिणामी एल्कोक्साइड/फेनोक्साइड आयन 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन के इलेक्ट्रोफिलिक बेंजाइलिक कार्बन पर हमला करता है। यह ठोस हमला ब्रोमाइड आयन को विस्थापित करता है और नए C-O ईथर बंधन बनाता है, जिसके परिणामस्वरूप 2-एथॉक्सीबेंजाइल ईथर बनता है।[1][2]

आरेख 1: 2-एथॉक्सीबेंजाइल ईथर संश्लेषण का योजनाबद्ध अवलोकन।

प्रयोगात्मक प्रोटोकॉल

सामग्री और उपकरण
अभिकर्मक/उपकरणग्रेडआपूर्तिकर्ता
1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन≥98%वाणिज्यिक स्रोत
अल्कोहल/फिनोल≥98%वाणिज्यिक स्रोत
सोडियम हाइड्राइड (खनिज तेल में 60% फैलाव)अभिकर्मक ग्रेडवाणिज्यिक स्रोत
पोटेशियम कार्बोनेट (निर्जल)अभिकर्मक ग्रेडवाणिज्यिक स्रोत
एन,एन-डाइमिथाइलफॉर्मामाइड (DMF), निर्जलअभिकर्मक ग्रेडवाणिज्यिक स्रोत
एसीटोनिट्रिल (MeCN), निर्जलअभिकर्मक ग्रेडवाणिज्यिक स्रोत
एथिल एसीटेट (EtOAc)HPLC ग्रेडवाणिज्यिक स्रोत
हेक्सेनHPLC ग्रेडवाणिज्यिक स्रोत
मैग्नीशियम सल्फेट (निर्जल)अभिकर्मक ग्रेडवाणिज्यिक स्रोत
गोल पेंदे वाले फ्लास्कविभिन्न आकार---
चुंबकीय उत्तेजक और उत्तेजक बार------
नाइट्रोजन/आर्गन इनलेट के साथ कंडेनसर------
थर्मामीटर------
विभाजक फ़नल------
रोटरी बाष्पीकरण करनेवाला------
पतली परत क्रोमैटोग्राफी (TLC) प्लेट्ससिलिका जेल 60 F₂₅₄---
कॉलम क्रोमैटोग्राफी के लिए सिलिका जेल230-400 मेश---
अल्कोहल के साथ 2-एथॉक्सीबेंजाइल ईथर के संश्लेषण के लिए सामान्य प्रक्रिया (प्रोटोकॉल ए)
  • एक ओवन-सूखे गोल-पेंदे वाले फ्लास्क में एक चुंबकीय उत्तेजक बार और नाइट्रोजन या आर्गन का एक निष्क्रिय वातावरण बनाए रखें।

  • फ्लास्क में सोडियम हाइड्राइड (खनिज तेल में 60% फैलाव, 1.2 समतुल्य) और निर्जल DMF (5 एमएल/mmol NaH) डालें।

  • मिश्रण को 0 डिग्री सेल्सियस तक ठंडा करें और अल्कोहल (1.0 समतुल्य) को बूंद-बूंद करके डालें।

  • मिश्रण को 30 मिनट के लिए कमरे के तापमान पर हिलाएं।

  • निर्जल DMF (2 एमएल/mmol) में 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन (1.0 समतुल्य) का एक घोल 0 डिग्री सेल्सियस पर बूंद-बूंद करके डालें।

  • प्रतिक्रिया मिश्रण को 2-4 घंटे के लिए कमरे के तापमान पर हिलाएं।

  • TLC (जैसे, 20% EtOAc/हेक्सेन) द्वारा प्रतिक्रिया की प्रगति की निगरानी करें।

  • पूरा होने पर, बर्फ-पानी को धीरे-धीरे मिलाकर प्रतिक्रिया को बुझाएं।

  • मिश्रण को एथिल एसीटेट (3 x 20 एमएल) के साथ निकालें।

  • संयुक्त कार्बनिक परतों को नमकीन पानी (1 x 20 एमएल) से धोएं, निर्जल मैग्नीशियम सल्फेट पर सुखाएं, और दबाव कम करके ध्यान केंद्रित करें।

  • सिलिका जेल कॉलम क्रोमैटोग्राफी (एथिल एसीटेट/हेक्सेन का ढाल) का उपयोग करके कच्चे उत्पाद को शुद्ध करके वांछित 2-एथॉक्सीबेंजाइल ईथर प्राप्त करें।

फिनोल के साथ 2-एथॉक्सीबेंजाइल ईथर के संश्लेषण के लिए सामान्य प्रक्रिया (प्रोटोकॉल बी)
  • एक गोल-पेंदे वाले फ्लास्क में फिनोल (1.0 समतुल्य), पोटेशियम कार्बोनेट (2.0 समतुल्य), और निर्जल एसीटोनिट्रिल (10 एमएल/mmol फिनोल) मिलाएं।

  • मिश्रण में 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन (1.1 समतुल्य) डालें।

  • प्रतिक्रिया मिश्रण को 12-16 घंटे के लिए 60-70 डिग्री सेल्सियस पर गर्म करें।

  • TLC (जैसे, 10% EtOAc/हेक्सेन) द्वारा प्रतिक्रिया की प्रगति की निगरानी करें।

  • पूरा होने पर, मिश्रण को कमरे के तापमान पर ठंडा करें और अकार्बनिक लवणों को छान लें।

  • दबाव कम करके छानना केंद्रित करें।

  • अवशेष को एथिल एसीटेट में घोलें और पानी (2 x 20 एमएल) और नमकीन पानी (1 x 20 एमएल) से धोएं।

  • कार्बनिक परत को निर्जल मैग्नीशियम सल्फेट पर सुखाएं और विलायक को दबाव में वाष्पित करें।

  • सिलिका जेल कॉलम क्रोमैटोग्राफी (एथिल एसीटेट/हेक्सेन का ढाल) का उपयोग करके कच्चे उत्पाद को शुद्ध करके वांछित 2-एथॉक्सीबेंजाइल ईथर प्राप्त करें।

आरेख 2: 2-एथॉक्सीबेंजाइल ईथर संश्लेषण के लिए सामान्य प्रयोगात्मक वर्कफ़्लो।

लक्षण वर्णन

प्राप्त 2-एथॉक्सीबेंजाइल ईथर को मानक स्पेक्ट्रोस्कोपिक तकनीकों का उपयोग करके चित्रित किया जाना चाहिए:

  • ¹H NMR और ¹³C NMR: संरचनात्मक पुष्टि और शुद्धता मूल्यांकन के लिए। एक विशिष्ट 2-एथॉक्सीबेंजाइल ईथर के लिए, ¹H NMR स्पेक्ट्रम में लगभग 3.4-4.5 पीपीएम पर बेंजाइलिक मेथिलीन प्रोटॉन (-OCH₂Ar) के लिए एक विशिष्ट संकेत दिखाई देगा।[6]

  • इन्फ्रारेड (IR) स्पेक्ट्रोस्कोपी: C-O ईथर स्ट्रेचिंग कंपन की उपस्थिति की पुष्टि करने के लिए, आमतौर पर 1000-1300 सेमी⁻¹ के क्षेत्र में देखा जाता है।[6]

  • मास स्पेक्ट्रोमेट्री (MS): आणविक भार और विखंडन पैटर्न निर्धारित करने के लिए।

सुरक्षा सावधानियां

  • 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन: यह एक लैक्रिमेटर और त्वचा में जलन पैदा करने वाला है। दस्ताने, सुरक्षा चश्मे और एक लैब कोट सहित उचित व्यक्तिगत सुरक्षा उपकरण (पीपीई) के साथ एक अच्छी तरह हवादार फ्यूम हुड में संभालें। त्वचा और आंखों के संपर्क से बचें।[7][8]

  • सोडियम हाइड्राइड: यह एक ज्वलनशील ठोस है और पानी के साथ हिंसक रूप से प्रतिक्रिया करता है। एक निष्क्रिय वातावरण में संभालें और नमी के संपर्क से बचें।[2]

  • कार्बनिक विलायक: DMF, एसीटोनिट्रिल, एथिल एसीटेट और हेक्सेन ज्वलनशील हैं और इनके वाष्प हानिकारक हो सकते हैं। इग्निशन स्रोतों से दूर एक फ्यूम हुड में उपयोग करें।[9][10]

हमेशा किसी भी रसायन को संभालने से पहले सामग्री सुरक्षा डेटा शीट (MSDS) से परामर्श करें।[7][8][9][10][11]

समस्या निवारण

समस्यासंभावित कारणसमाधान
कम उपजअपूर्ण अवक्षेपणआधार की मात्रा बढ़ाएँ या प्रतिक्रिया समय बढ़ाएँ।
अभिकर्मकों या विलायकों में नमीनिर्जल विलायकों का उपयोग करें और एक निष्क्रिय वातावरण बनाए रखें।
अपूर्ण प्रतिक्रियाप्रतिक्रिया समय बढ़ाएँ या तापमान बढ़ाएँ।
कई उप-उत्पादउन्मूलन प्रतिक्रियाएं (विशेषकर द्वितीयक अल्कोहल के साथ)एक हल्के आधार का उपयोग करें और कम तापमान पर प्रतिक्रिया करें।
प्रारंभिक सामग्री का स्व-संघननन्यूक्लियोफाइल में 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन को धीरे-धीरे डालें।
उत्पाद को अलग करने में कठिनाईध्रुवीयता में समान अशुद्धियाँविभिन्न विलायक प्रणालियों के साथ कॉलम क्रोमैटोग्राफी का अनुकूलन करें।

निष्कर्ष

यह एप्लिकेशन नोट 1-(ब्रोमोमेथिल)-2-एथॉक्सीबेंजीन से 2-एथॉक्सीबेंजाइल ईथर के संश्लेषण के लिए एक विस्तृत और विश्वसनीय प्रोटोकॉल प्रदान करता है। वर्णित विलियमसन ईथर संश्लेषण पद्धति विभिन्न प्रकार के अल्कोहल और फिनोल के लिए बहुमुखी और लागू है, जो उच्च पैदावार में वांछित उत्पादों की पेशकश करती है। प्रदान की गई विस्तृत प्रक्रियाएं, सुरक्षा दिशानिर्देश और समस्या निवारण युक्तियाँ इस महत्वपूर्ण सिंथेटिक परिवर्तन को करने वाले शोधकर्ताओं के लिए एक मूल्यवान संसाधन के रूप में काम करेंगी।

संदर्भ

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Google Patents. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • Chemistry LibreTexts. 18.10: Spectroscopy of Ethers. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • University of Southampton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]

  • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • National Institute of Standards and Technology. Ethanol, 2-ethoxy- - the NIST WebBook. [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. [Link]

  • ResearchGate. Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.... [Link]

  • University of Toronto. (iii) NMR Data for Methoxymethyl Ethers bH. [Link]

  • PENTA. Bromobenzene - SAFETY DATA SHEET. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Google Patents. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

Sources

Application

Application Note: N-Alkylation of Amines with 1-(Bromomethyl)-2-ethoxybenzene

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Principles The N-alkylation of prima...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Principles

The N-alkylation of primary and secondary amines is a cornerstone transformation in medicinal chemistry, frequently utilized to install pharmacophores critical for target binding [1]. Specifically, the use of 1-(bromomethyl)-2-ethoxybenzene (commonly known as 2-ethoxybenzyl bromide) allows for the efficient installation of an ortho-ethoxybenzyl moiety. This motif is prevalent in various central nervous system (CNS) agents and enzyme inhibitors.

The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (SN2) pathway. The benzylic carbon of 1-(bromomethyl)-2-ethoxybenzene is highly electrophilic due to the excellent leaving group ability of the bromide ion. While the ortho-ethoxy group provides a slight steric shield compared to an unsubstituted benzyl bromide, the benzylic position remains highly reactive, necessitating precise control over reaction conditions to prevent unwanted over-alkylation (e.g., the conversion of a primary amine to a tertiary amine or quaternary ammonium salt) [2].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on established thermodynamic and kinetic principles [3]:

  • Solvent Selection (Acetonitrile): Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are optimal for SN2 reactions. They stabilize the polar transition state while leaving the nucleophilic amine relatively unsolvated and highly reactive. MeCN is preferred here due to its lower boiling point, making post-reaction work-up significantly easier than DMF.

  • Base Selection (K2CO3): The alkylation generates hydrobromic acid (HBr) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Anhydrous potassium carbonate (K2CO3) acts as an insoluble, heterogeneous acid scavenger. Because it does not dissolve in MeCN, it prevents base-catalyzed side reactions while efficiently neutralizing HBr.

  • Stoichiometric Control: To favor mono-alkylation, the alkylating agent is added dropwise at 0 °C to a solution containing the amine. Maintaining the amine in slight excess (or strict 1:1 stoichiometry if the amine is precious) minimizes the probability of the newly formed secondary amine reacting with another equivalent of the benzyl bromide.

Pathway Visualization

Mechanism Amine Primary Amine (Nucleophile) TS SN2 Transition State [δ+ N···C···Br δ-] Amine->TS Nucleophilic Attack Halide 1-(Bromomethyl)- 2-ethoxybenzene Halide->TS Leaving Group Departure Product Secondary Amine (Target) TS->Product + K2CO3 - HBr SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct Excess Halide (Side Reaction)

Caption: Logical pathway of the SN2 N-alkylation mechanism and over-alkylation risk.

Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions using a model primary amine. The data illustrates the causality between solvent/base choice and the resulting product distribution.

EntrySolventBaseTemperature (°C)Amine:Halide RatioMono-alkylation (%)Di-alkylation (%)
1DMFK2CO380 °C1.0 : 1.265%30%
2 MeCN K2CO3 60 °C 1.0 : 1.05 88% 8%
3MeCNDIPEA60 °C1.0 : 1.0575%15%
4DCMEt3N25 °C (RT)1.0 : 1.0545%5%

Note: Entry 2 represents the optimized conditions. The use of a heterogeneous base (K2CO3) in MeCN provides the best selectivity for the mono-alkylated product while maintaining a high overall conversion rate.

Step-by-Step Experimental Protocol

Reagents & Equipment
  • Amine Substrate: 10.0 mmol (1.0 equiv)

  • 1-(Bromomethyl)-2-ethoxybenzene: 10.5 mmol (1.05 equiv)

  • Potassium Carbonate (K2CO3, anhydrous): 15.0 mmol (1.5 equiv)

  • Acetonitrile (MeCN, anhydrous): 30 mL

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, dropping funnel, ice bath.

Experimental Workflow

Workflow S1 1. Preparation Dissolve Amine in MeCN S2 2. Base Addition Suspend K2CO3 (1.5 eq) S1->S2 S3 3. Alkylation Add 2-Ethoxybenzyl bromide (0 °C) S2->S3 S4 4. Heating Stir at 60 °C for 12-24 h S3->S4 S5 5. Work-up Filter, Concentrate, Extract S4->S5 S6 6. Purification Flash Chromatography S5->S6

Caption: Step-by-step experimental workflow for the N-alkylation procedure.

Detailed Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve the amine substrate (10.0 mmol) in 30 mL of anhydrous acetonitrile.

  • Add finely powdered, anhydrous K2CO3 (15.0 mmol) to the solution. The mixture will form a suspension.

Step 2: Reagent Addition 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Dissolve 1-(bromomethyl)-2-ethoxybenzene (10.5 mmol) in 5 mL of anhydrous acetonitrile. 6. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 15–20 minutes to prevent localized high concentrations of the electrophile.

Step 3: Heating & Monitoring 7. Remove the ice bath and allow the mixture to warm to room temperature (25 °C). 8. Attach a reflux condenser and heat the reaction to 60 °C using an oil bath or heating block. 9. Stir vigorously for 12 to 24 hours. Monitor the reaction progress via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS until the starting amine is consumed [4].

Step 4: Work-up & Extraction 10. Cool the reaction mixture to room temperature. 11. Filter the suspension through a sintered glass funnel or a pad of Celite® to remove the inorganic salts (K2CO3 and KBr). Wash the filter cake with an additional 15 mL of acetonitrile. 12. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. 13. Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc). 14. Wash the organic layer sequentially with distilled water (2 × 25 mL) and brine (25 mL). 15. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

Step 5: Purification 16. Purify the crude product via silica gel flash column chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 90:10 and increasing polarity) to separate the desired mono-alkylated product from any unreacted starting material or di-alkylated side products.

Safety & Handling Precautions

  • 1-(Bromomethyl)-2-ethoxybenzene: Benzylic bromides are potent alkylating agents and severe lachrymators (tear gas agents). They cause severe irritation to the eyes, skin, and respiratory tract.

  • Handling: All manipulations involving the benzyl bromide must be performed inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Quenching: Spills or excess reagent should be quenched with a dilute solution of ammonium hydroxide or an amine (like ethanolamine) before disposal.

References

  • Jha, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. URL: [Link]

  • Pace, J., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship. URL: [Link]

Method

Application Note: Alkylation Workflows Utilizing 1-(Bromomethyl)-2-ethoxybenzene and Potassium Carbonate

Executive Summary 1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl bromide) is a highly reactive electrophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl bromide) is a highly reactive electrophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Its primary application lies in nucleophilic substitution (Sₙ2) reactions, particularly N-alkylation and O-alkylation.

This application note provides a comprehensive, self-validating protocol for the Sₙ2 alkylation of amines using 1-(bromomethyl)-2-ethoxybenzene. We highlight the critical role of potassium carbonate (K₂CO₃) as a heterogeneous base, using the synthesis of the pharmaceutical intermediate N-(2-Ethoxybenzyl)cyclopropanamine (CAS 889949-29-5) as a highly specific model workflow[1].

Mechanistic and Kinetic Insights

Designing a high-yielding alkylation protocol requires a deep understanding of the causality behind reagent and solvent selection.

  • The Electrophile: 1-(Bromomethyl)-2-ethoxybenzene features a benzylic carbon that is highly activated toward Sₙ2 displacement. The adjacent aromatic ring stabilizes the Sₙ2 transition state via orbital overlap. Furthermore, the ortho-ethoxy group provides inductive electron donation, further increasing the electrophilicity of the benzylic position while offering mild steric shielding that can be leveraged to control reaction rates.

  • The Base (K₂CO₃): Sₙ2 alkylations of amines generate hydrobromic acid (HBr) as a byproduct, which can protonate the nucleophile and halt the reaction. Potassium carbonate is selected over organic bases (like Triethylamine) or strong inorganic bases (like NaOH) because it acts as a mild, insoluble proton scavenger[2]. It prevents the formation of hydrobromide salts without inducing base-catalyzed side reactions (such as ether cleavage or nucleophile degradation).

  • The Solvent (Acetonitrile vs. DMF): Polar aprotic solvents are mandatory for Sₙ2 reactions because they solvate cations (K⁺) while leaving anions/nucleophiles "naked" and highly reactive[2]. While Dimethylformamide (DMF) provides faster kinetics, Acetonitrile (ACN) is often preferred for primary amine alkylation to kinetically suppress overalkylation (tertiary amine formation)[2].

Reaction_Pathway cluster_0 Reagents Nuc Nucleophile (Primary Amine) Deprot Base-Mediated HBr Scavenging Nuc->Deprot Base Potassium Carbonate (K₂CO₃) Base->Deprot Elec 1-(Bromomethyl)-2-ethoxybenzene TS Sₙ2 Displacement (Polar Aprotic Solvent) Elec->TS Deprot->TS Prod Alkylated Product (Secondary Amine) TS->Prod Byprod KBr + KHCO₃ (Precipitate) TS->Byprod

Fig 1: SN2 alkylation pathway of 1-(bromomethyl)-2-ethoxybenzene using K2CO3.

Reaction Condition Optimization Matrix

To achieve maximum yield and prevent the common pitfall of overalkylation (dialkylation of the primary amine), the reaction parameters must be tightly controlled. Table 1 summarizes the empirical data and causality for various condition sets.

Table 1: Sₙ2 Condition Optimization for 1-(Bromomethyl)-2-ethoxybenzene

SolventBase (Eq)Temp (°C)Time (h)ConversionPrimary ImpurityRationale / Causality
Acetonitrile K₂CO₃ (2.0) 20–25 12 >95% Trace tertiary amine Optimal. Balances Sₙ2 kinetics with strict control over dialkylation. Easy filtration workup.
DMFK₂CO₃ (2.0)604>98%Dialkylated amine (5-10%)Higher polarity and heat accelerate the reaction but lower the activation barrier for unwanted secondary Sₙ2 attacks.
THFK₂CO₃ (2.0)6524~70%Unreacted bromidePoor solubility of K₂CO₃ in THF severely limits the solid-liquid interfacial deprotonation rate.
AcetonitrileTEA (2.0)2512~85%Quaternary ammoniumSoluble organic bases (TEA) can compete as nucleophiles, reacting with the benzylic bromide.

Experimental Protocol: Synthesis of N-(2-Ethoxybenzyl)cyclopropanamine

This self-validating protocol details the synthesis of N-(2-Ethoxybenzyl)cyclopropanamine, a documented building block (CAS 889949-29-5)[3], utilizing kinetic control to ensure monoalkylation.

Experimental_Workflow S1 1. Setup Charge K₂CO₃ & Amine S2 2. Addition Dropwise Electrophile S1->S2 S3 3. Reaction Stir at 25 °C for 12h S2->S3 S4 4. Workup Filter salts & Extract S3->S4 S5 5. Purification Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for benzylic alkylation.

Materials & Reagents (10 mmol scale)
  • Electrophile: 1-(Bromomethyl)-2-ethoxybenzene: 2.15 g (10.0 mmol, 1.0 eq)

  • Nucleophile: Cyclopropanamine: 0.68 g (12.0 mmol, 1.2 eq)[1]

  • Base: Potassium Carbonate (Anhydrous, 325 mesh): 2.76 g (20.0 mmol, 2.0 eq)

  • Solvent: Acetonitrile (ACN, anhydrous): 25 mL

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon). Add the cyclopropanamine and anhydrous K₂CO₃ to the flask, followed by 15 mL of ACN. Stir the suspension at room temperature (20–25 °C) for 15 minutes.

  • Causality: Pre-mixing the amine with finely powdered K₂CO₃ ensures immediate surface availability for HBr scavenging the moment the Sₙ2 reaction initiates.

Step 2: Electrophile Addition (Kinetic Control) Cool the suspension to 0–5 °C using an ice-water bath. Dissolve 1-(bromomethyl)-2-ethoxybenzene in the remaining 10 mL of ACN. Add this electrophile solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Causality: Dropwise addition at reduced temperature maintains a deliberately low steady-state concentration of the highly reactive benzylic bromide. This kinetically favors the reaction of the primary amine over the newly formed (and more nucleophilic) secondary amine, thereby suppressing overalkylation[2].

Step 3: Reaction Propagation & Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously (≥600 RPM) for 12 hours.

  • Validation: Monitor the reaction via TLC (Eluent: Hexanes:EtOAc 4:1). The starting benzylic bromide is strongly UV active at 254 nm. Terminate the reaction upon the complete disappearance of the higher-R_f bromide spot.

  • Causality: Vigorously stirring is critical. Because K₂CO₃ is completely insoluble in ACN, the deprotonation step relies entirely on solid-liquid interfacial contact.

Step 4: Workup & Isolation Filter the heterogeneous reaction mixture through a medium-porosity fritted funnel or a Celite pad to remove the precipitated KBr and unreacted K₂CO₃. Wash the filter cake thoroughly with Ethyl Acetate (2 x 15 mL). Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Causality: Utilizing K₂CO₃ allows for a strictly mechanical separation of inorganic byproducts. This avoids aqueous liquid-liquid extraction, preventing product loss to the aqueous layer and eliminating the risk of emulsion formation.

Step 5: Purification Purify the crude oily residue via silica gel flash chromatography (Gradient Eluent: 100% Hexanes to 3:1 Hexanes:EtOAc) to yield pure N-(2-Ethoxybenzyl)cyclopropanamine.

References

  • Title: N-(2-Ethoxybenzyl)
  • Title: N-(2-Ethoxybenzyl)
  • Title: N-[(2-ethoxyphenyl)

Sources

Application

Advanced Application Note: Williamson Ether Synthesis Utilizing 1-(Bromomethyl)-2-ethoxybenzene

Abstract & Mechanistic Scope The Williamson ether synthesis remains one of the most robust and versatile methodologies in organic chemistry for the construction of unsymmetrical ethers[1]. In pharmaceutical development a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Scope

The Williamson ether synthesis remains one of the most robust and versatile methodologies in organic chemistry for the construction of unsymmetrical ethers[1]. In pharmaceutical development and materials science, the installation of specific pharmacophores—such as the 2-ethoxybenzyl moiety—is frequently achieved using this classical SN2 transformation.

This application note provides an in-depth, field-proven guide to performing etherifications using 1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl bromide). By deconstructing the causality behind base selection, solvent dynamics, and substrate reactivity, this document serves as a comprehensive protocol for drug development professionals and synthetic chemists.

Substrate Profiling & Mechanistic Causality

The success of a Williamson ether synthesis is heavily dependent on the steric and electronic environment of the electrophile. 1-(Bromomethyl)-2-ethoxybenzene is an exceptionally highly reactive electrophile for this SN2 displacement due to three critical factors:

  • Primary Halide Advantage: The SN2 mechanism requires a backside attack by the nucleophile. Because 1-(Bromomethyl)-2-ethoxybenzene is a primary alkyl halide, steric hindrance is minimized, preventing competing E2 elimination pathways that plague secondary and tertiary halides[1],[2].

  • Benzylic Activation: The adjacent aromatic π -system lowers the activation energy of the transition state. Orbital overlap between the aromatic ring and the forming/breaking σ -bonds stabilizes the electron-rich SN2 transition state.

  • Leaving Group Efficacy: Bromide is an excellent leaving group, striking an optimal balance between stability and reactivity, avoiding the extreme volatility of iodides and the sluggishness of chlorides[1].

The Logic of Base and Solvent Selection

The selection of the base and solvent is not arbitrary; it is strictly dictated by the pKa of the nucleophile:

  • For Aliphatic Alcohols (pKa ~ 16): A strong, non-nucleophilic base like Sodium Hydride (NaH) is mandatory. NaH ensures irreversible deprotonation, driven by the evolution of hydrogen gas. Polar aprotic solvents like DMF or THF are required because they strongly solvate the Na+ counterion, leaving the alkoxide "naked" and highly nucleophilic[1],[3].

  • For Phenols (pKa ~ 10): The higher acidity of phenols allows for the use of milder bases like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)[2]. Using a weaker base prevents unwanted side reactions and degradation of sensitive functional groups. Acetonitrile (MeCN) is the standard solvent here, often run at reflux to drive the reaction kinetically[4],[2].

Reaction Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for selecting reaction conditions based on the nucleophile, culminating in the SN2 displacement.

WilliamsonWorkflow Substrate 1-(Bromomethyl)-2-ethoxybenzene (Electrophile) SN2 Concerted SN2 Displacement (Bromide Leaving Group) Substrate->SN2 Benzylic Activation Nucleophile Nucleophile (R-OH or Ar-OH) Decision Nucleophile pKa? Nucleophile->Decision Aliphatic Aliphatic Alcohol (pKa ~ 16) Decision->Aliphatic pKa > 15 Phenolic Phenol Derivative (pKa ~ 10) Decision->Phenolic pKa < 11 Cond1 NaH (60% dispersion) DMF or THF, 0 °C to RT Aliphatic->Cond1 Cond2 K2CO3 or Cs2CO3 MeCN or DMF, 60-80 °C Phenolic->Cond2 Cond1->SN2 Irreversible Alkoxide Cond2->SN2 Phenoxide Equilibrium Product Unsymmetrical Benzyl Ether (Target Molecule) SN2->Product

Decision matrix and mechanistic workflow for Williamson ether synthesis.

Quantitative Data & Optimization Parameters

To assist in experimental design, Table 1 summarizes the optimized reaction parameters for coupling 1-(Bromomethyl)-2-ethoxybenzene with various classes of nucleophiles.

Table 1: Optimization of Reaction Parameters for 1-(Bromomethyl)-2-ethoxybenzene Etherification

Nucleophile TypeBase (Equivalents)SolventTemperatureReaction TimeExpected Yield
Primary Aliphatic Alcohol NaH (1.2 eq)DMF0 °C to RT2–4 h85–95%
Secondary Aliphatic Alcohol NaH (1.5 eq)THF or DMFRT to 50 °C4–8 h70–85%
Standard Phenol K2CO3 (2.0 eq)MeCN80 °C (Reflux)4–6 h90–98%
Sterically Hindered Phenol Cs2CO3 (1.5 eq)DMF80 °C6–12 h80–90%

Detailed Experimental Protocols

Protocol A: Etherification of Aliphatic Alcohols (Strong Base Pathway)

Ideal for primary and secondary aliphatic alcohols requiring irreversible deprotonation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Safety Note: NaH is highly pyrophoric. Suspend the NaH in anhydrous N,N-Dimethylformamide (DMF) and cool the mixture to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve the aliphatic alcohol (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until H2 gas evolution ceases, indicating complete alkoxide formation[1],[2].

  • Electrophile Addition: Dissolve 1-(Bromomethyl)-2-ethoxybenzene (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (at least 3x to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Etherification of Phenols (Mild Base Pathway)

Ideal for aromatic alcohols where milder conditions prevent substrate degradation.

  • Preparation: To a round-bottom flask, add the phenol derivative (1.0 eq), anhydrous Potassium Carbonate (K2CO3, 2.0 eq), and anhydrous Acetonitrile (MeCN).

  • Phenoxide Equilibration: Stir the suspension vigorously at room temperature for 15 minutes[2].

  • Electrophile Addition: Add 1-(Bromomethyl)-2-ethoxybenzene (1.1 eq) directly to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours[2]. The formation of the phenoxide and subsequent SN2 displacement is thermally driven[4].

  • Workup: Upon completion (monitored via TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K2CO3 and KBr). Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous MgSO4, filter, and evaporate to yield the crude ether.

Self-Validating the Protocol (Quality Control)

A robust protocol must be a self-validating system. To ensure the etherification was successful, utilize the following analytical checkpoints:

  • TLC Monitoring: 1-(Bromomethyl)-2-ethoxybenzene is strongly UV active and stains readily with KMnO4. The product ether will typically exhibit a higher Rf value than the starting alcohol/phenol in standard Hexane/Ethyl Acetate solvent systems.

  • NMR Validation: The most definitive proof of successful etherification is the chemical shift of the benzylic protons. In the starting material (1-(Bromomethyl)-2-ethoxybenzene), the benzylic CH2 protons adjacent to the bromine atom resonate far downfield, typically around 4.5–4.6 ppm in 1H NMR. Upon successful conversion to the ether, this signal shifts upfield to approximately 4.0–4.4 ppm (depending on the nucleophile) due to the transition from a deshielding bromine atom to an oxygen environment.

  • Internal Standard: The ortho-ethoxy group on the aromatic ring (quartet at ~4.0 ppm, triplet at ~1.4 ppm) remains unreacted and serves as an excellent internal reference to confirm the structural integrity of the synthesized molecule.

References[1] The Williamson Ether Synthesis - Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/[4] Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at:https://pubs.rsc.org/en/content/articlelanding/2021/re/d0re00437e[2] Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem. Available at:https://www.benchchem.com/protocol/williamson-ether-synthesis[3] Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm

Sources

Method

Application Note: Cleavage of 2-Ethoxybenzyl Ethers Under Acidic Conditions

Introduction & Mechanistic Causality In complex organic synthesis and drug development, the temporary masking of hydroxyl groups is a critical strategic element. While the unsubstituted benzyl (Bn) ether is a robust and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In complex organic synthesis and drug development, the temporary masking of hydroxyl groups is a critical strategic element. While the unsubstituted benzyl (Bn) ether is a robust and widely used protecting group, its removal typically requires catalytic hydrogenolysis or dissolving metal reduction, which are incompatible with reducible functional groups (e.g., alkenes, alkynes, or nitro groups)[1].

To circumvent this, electron-rich benzyl ethers, such as the 2-ethoxybenzyl group, have been developed. The strategic placement of an ethoxy group at the ortho position of the aromatic ring fundamentally alters the chemical reactivity of the ether linkage[2].

The Causality of Acid Lability

The cleavage of 2-ethoxybenzyl ethers under acidic conditions is driven by the +R (resonance) effect of the ortho-alkoxy substituent. When the ether oxygen is protonated by a strong acid such as Trifluoroacetic Acid (TFA), the molecule undergoes heterolytic C–O bond cleavage via an SN​1 pathway[3].

Unlike an unsubstituted benzylic carbocation, the resulting 2-ethoxybenzyl cation is exceptionally stable. The lone pair of electrons on the ortho-ethoxy oxygen delocalizes into the aromatic π -system, stabilizing the positive charge at the benzylic carbon (forming an oxonium ion resonance contributor). This profound stabilization drastically lowers the activation energy required for C–O bond heterolysis, allowing the protecting group to be cleaved rapidly at room temperature using moderate acid concentrations[2].

Comparative Acid Lability of Benzyl-Type Protecting Groups

To provide context for experimental design, the table below summarizes the relative acid lability of various benzyl-type protecting groups. The 2-ethoxybenzyl group occupies a "Goldilocks" zone—more labile than standard benzyl ethers, but slightly more robust than highly activated dimethoxy systems, allowing for orthogonal deprotection strategies.

Protecting GroupAromatic SubstitutionRelative Acid LabilityTypical Acidic Cleavage Condition
Benzyl (Bn) NoneVery LowStable to TFA; requires strong Lewis acids (e.g., BBr3​ ) or HF.
4-Methoxybenzyl (PMB) para-MethoxyHigh5–50% TFA in DCM.
2-Ethoxybenzyl ortho-EthoxyHigh5–50% TFA in DCM.
2,4-Dimethoxybenzyl (DMB) ortho, para-DimethoxyVery High1–5% TFA in DCM.

Mechanistic Workflow & The Role of Scavengers

A critical, often overlooked aspect of acidic benzylic cleavage is the fate of the resulting carbocation. The 2-ethoxybenzyl cation is a potent electrophile. If left unchecked in the reaction mixture, it will rapidly undergo Friedel-Crafts alkylation with electron-rich aromatic rings on the substrate, or recombine with the newly liberated alcohol, leading to complex mixtures and poor yields[4].

To prevent this, cation scavengers (such as Triisopropylsilane (TIPS), anisole, or thioanisole) must be included in the reaction mixture. TIPS, for example, acts as a hydride donor, irreversibly reducing the 2-ethoxybenzyl cation to the inert byproduct 2-ethoxytoluene.

G Substrate 2-Ethoxybenzyl Ether (Protected Substrate) Protonation Addition of TFA/DCM (Oxygen Protonation) Substrate->Protonation Heterolysis C-O Bond Cleavage (SN1 Mechanism) Protonation->Heterolysis Acidic Environment Intermediates Free Alcohol + 2-Ethoxybenzyl Cation Heterolysis->Intermediates Rate-determining step Scavenging Cation Trapping (e.g., TIPS or Anisole) Intermediates->Scavenging Prevents side reactions Product Isolated Deprotected Alcohol Scavenging->Product Aqueous Workup

Mechanistic workflow of 2-ethoxybenzyl ether acidic cleavage and cation trapping.

Experimental Protocol: TFA-Mediated Cleavage

This protocol outlines a self-validating, highly efficient method for the deprotection of 2-ethoxybenzyl ethers using Trifluoroacetic Acid (TFA) and Triisopropylsilane (TIPS) as a scavenger[2].

Materials Required
  • Substrate: 2-Ethoxybenzyl protected alcohol (1.0 equiv)

  • Acid: Trifluoroacetic acid (TFA, Reagent Grade)

  • Solvent: Dichloromethane (DCM, Anhydrous)

  • Scavenger: Triisopropylsilane (TIPS) (2.0 - 5.0 equiv)

  • Workup Reagents: Saturated aqueous NaHCO3​ , Brine, Anhydrous Na2​SO4​

Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the 2-ethoxybenzyl protected alcohol (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Scavenger Addition: Add TIPS (3.0 equiv) to the stirring solution. (Causality Check: Adding the scavenger before the acid ensures that any carbocation generated is immediately intercepted, preventing substrate alkylation).

  • Acidification: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add TFA dropwise to the mixture until a final ratio of 10–20% v/v TFA in DCM is achieved.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The successful cleavage is indicated by the complete consumption of the less polar starting material and the appearance of a more polar spot (the free alcohol). A highly non-polar spot (2-ethoxytoluene byproduct) will migrate near the solvent front.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO3​ until the aqueous layer reaches a pH of ~7-8. (Caution: Vigorous CO2​ evolution will occur).

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure deprotected alcohol.

Analytical Validation (NMR)

To confirm complete deprotection via 1H NMR, verify the disappearance of the characteristic benzylic CH2​ singlet (typically resonating between 4.40 – 4.70 ppm) and the ortho-ethoxy signals (a triplet near 1.40 ppm and a quartet near 4.00 ppm).

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at:[Link]

  • LibreTexts Chemistry. Reactions of Ethers - Acidic Cleavage. Available at:[Link]

  • Journal of the American Chemical Society. Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 1-(Bromomethyl)-2-ethoxybenzene alkylations

Welcome to the Technical Support Center for 1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl bromide) alkylation workflows. This guide is designed for researchers and drug development professionals, providin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl bromide) alkylation workflows. This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting matrices, and self-validating protocols to optimize reaction yields.

Module 1: Mechanistic Causality & Substrate Profiling

1-(Bromomethyl)-2-ethoxybenzene is a highly reactive electrophile, but its structural nuances heavily influence SN​2 transition states. Understanding these properties is critical for rational reaction optimization:

  • Steric and Electronic Effects: The ortho-ethoxy group exerts a dual effect. Inductively, it is electron-withdrawing, but via resonance, it is electron-donating. More importantly, it introduces steric bulk adjacent to the electrophilic carbon. This steric hindrance can slightly elevate the activation energy of the SN​2 transition state compared to an unsubstituted benzyl bromide, necessitating careful optimization of temperature and base strength[1].

  • Leaving Group Efficacy: The bromide ion is an excellent leaving group, making this substrate highly reactive. However, this also makes it highly susceptible to competitive nucleophilic attack by water (hydrolysis) if exposed to adventitious moisture during storage or reaction[1].

  • Cation Chelation: The oxygen atom of the ethoxy group acts as a Lewis base, capable of coordinating with alkali metal cations (e.g., K+ , Na+ ). This chelation can pre-organize the transition state, altering the solubility of the base complex and sometimes directing regioselectivity when ambident nucleophiles are employed.

Mechanism A 1-(Bromomethyl)-2-ethoxybenzene B SN2 Transition State (Cation Chelation by o-Ethoxy) A->B Nucleophile + Base D Side Reaction: Hydrolysis (Trace H2O) A->D Aqueous Quench / Wet Solvent E Side Reaction: Amine Poisoning (DMF Degradation) A->E Aged DMF (Dimethylamine) C Target Alkylated Product B->C Optimal Conditions

Mechanistic pathways and common side reactions for 2-ethoxybenzyl bromide alkylation.

Module 2: Troubleshooting Guide & FAQs

Q1: My alkylation yield is plateauing at 60%, and I see unreacted starting material. How do I push the reaction to completion?

  • Causality: Incomplete conversion often stems from poor nucleophile solubility or insufficient base strength to fully deprotonate the substrate[2].

  • Solution: Switch to a polar aprotic solvent like DMF or MeCN. These solvents effectively solvate the metal cation (e.g., K+ ), leaving the deprotonated nucleophile "naked" and highly reactive[3]. If solubility remains an issue, introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) at 0.1–0.5 equivalents to facilitate the reaction[4].

Q2: I am observing a major side product when performing the reaction in DMF. What is it?

  • Causality: DMF can degrade over time or at elevated temperatures to release dimethylamine. Because 1-(Bromomethyl)-2-ethoxybenzene is highly electrophilic, it rapidly reacts with this degradation product to form an N,N-dimethylbenzylamine derivative, which can act as a catalyst poison or complicate purification[5].

  • Solution: Use strictly anhydrous, freshly distilled DMF. Alternatively, switch to greener solvents like Dimethyl Carbonate (DMC), which has demonstrated excellent efficacy in alkylations without the risk of amine poisoning[6].

Q3: I'm getting significant over-alkylation when reacting with primary amines. How do I favor mono-alkylation?

  • Causality: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached benzyl group.

  • Solution: Employ a large stoichiometric excess of the primary amine (3–5 equivalents) to statistically favor mono-alkylation. Alternatively, use a slow-addition protocol (via syringe pump) to keep the concentration of the electrophile extremely low throughout the reaction.

Q4: Why does my product degrade or form an emulsion during aqueous workup?

  • Causality: Unreacted 2-ethoxybenzyl bromide can rapidly hydrolyze to 2-ethoxybenzyl alcohol in the presence of strong aqueous bases during quenching[2]. Emulsions often form due to the presence of polar aprotic solvents (like DMF) mixing with water and organic phases.

  • Solution: Quench the reaction with a mild buffer (e.g., saturated aqueous NH4​Cl ) rather than a strong base. To prevent emulsions, wash the organic layer with copious amounts of water or brine (at least 3–5 times) to fully partition the DMF into the aqueous phase before drying.

Troubleshooting A Low Alkylation Yield B Analyze TLC/LC-MS A->B C Starting Material Remains? B->C D Increase Temp / Base Strength C->D Yes E Side Products Detected? C->E No F Hydrolysis (Ar-CH2OH) E->F Mass +18 (OH) H Over-alkylation (R-NR2) E->H Tertiary Amine J Amine Impurity (DMF Degrad) E->J Mass + Dimethylamine G Use Strictly Anhydrous Solvent F->G I Slow Addition / Excess Nucleophile H->I K Switch to DMC or Fresh DMF J->K

Diagnostic workflow for resolving low yields in 1-(Bromomethyl)-2-ethoxybenzene alkylations.

Module 3: Quantitative Data & Optimization Matrices

Table 1: Base and Solvent Optimization Matrix for Benzyl Bromide Alkylations

SolventBaseTemp (°C)Expected YieldMechanistic Notes
DMF K2​CO3​ 25–4085–95%Excellent cation solvation; risk of dimethylamine poisoning if DMF is aged[3][5].
DMC KOt-Bu5080–99%Greener alternative to DMF/MeCN; excellent for N-alkylations; avoids amine impurities[6].
THF NaH0–2570–85%Strong base ensures complete deprotonation; requires strictly anhydrous conditions[2].
Toluene KOH (aq) + TBAI-40–075–95%Phase-transfer catalysis (PTC) conditions; excellent for controlling enantioselectivity in specialized alkylations[4].

Module 4: Self-Validating Experimental Protocols

Protocol A: Standard O-Alkylation (Phenols/Alcohols)
  • Preparation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive electrophile.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30–60 minutes.

    • Self-Validation: A noticeable color change or slight exotherm confirms the formation of the highly nucleophilic phenoxide ion[2].

  • Electrophile Addition: Add 1-(Bromomethyl)-2-ethoxybenzene (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing thermal spikes and di-alkylation side reactions.

  • Monitoring: Heat the mixture to 40 °C. Monitor the reaction via TLC (Hexanes:EtOAc) every 2 hours until the electrophile is fully consumed.

  • Quenching & Isolation: Cool the reaction to 0 °C and quench with ice-cold saturated NH4​Cl . Extract with EtOAc.

    • Self-Validation: Wash the organic layer with brine at least 3 times to ensure complete removal of DMF, which otherwise causes high-vacuum bumping during solvent evaporation.

Protocol B: N-Alkylation of Amines (DMC Solvent Method)
  • Preparation: Charge a reaction tube with the amine (1.0 eq), KOt-Bu (1.0 eq), and Dimethyl Carbonate (DMC) (0.5 M).

    • Causality: DMC acts as a green solvent that avoids the degradation pathways associated with DMF and MeCN[6].

  • Reaction: Add 1-(Bromomethyl)-2-ethoxybenzene (1.2 eq). Seal the tube and heat to 50 °C for 16 hours.

  • Validation: Analyze the crude mixture via GC-MS or LC-MS to confirm the ratio of mono- to di-alkylated products.

  • Purification: Evaporate the DMC under reduced pressure. Redissolve the crude residue in DCM, wash with water, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • K2CO3/CS2: A mild and efficient system for the preparation of trithiocarbonates Source: Journal of Medicinal and Chemical Sciences URL:[Link]

  • Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations Source: SciSpace URL:[Link]

Sources

Optimization

Technical Support Center: 1-(Bromomethyl)-2-ethoxybenzene Troubleshooting Guide

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl bromide).

While benzyl bromides are staple electrophiles in organic synthesis, the presence of the ortho-ethoxy group fundamentally alters the electronic landscape of this molecule. The oxygen lone pair strongly donates electron density into the aromatic ring via resonance, exceptionally stabilizing the benzylic carbocation while simultaneously rendering the aromatic ring highly nucleophilic. This dual electronic effect makes 1-(Bromomethyl)-2-ethoxybenzene highly susceptible to specific, yield-destroying side reactions if experimental conditions are not rigorously controlled.

Below is our comprehensive troubleshooting guide, structured to diagnose, explain, and resolve the most common modes of failure.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned into a dark, viscous tar almost immediately upon adding the 1-(Bromomethyl)-2-ethoxybenzene. What happened? A1: You are observing Friedel-Crafts self-alkylation (polymerization) . Because the ortho-ethoxy group makes the aromatic ring electron-rich and stabilizes the benzylic carbocation, the molecule is primed for self-condensation. Trace Lewis acids—most commonly Iron (Fe) introduced by using a stainless steel spatula to transfer reagents, or acidic impurities in your solvent—catalyze the rapid generation of the benzylic cation. This cation immediately acts as an electrophile against the activated aromatic ring of another molecule, initiating a runaway polymerization cascade[1].

  • The Fix: Never use metal spatulas when handling activated benzyl bromides; use PTFE, ceramic, or glass. Ensure your solvents are strictly acid-free and consider adding a mild, non-nucleophilic base (like K₂CO₃) to the reaction mixture prior to the addition of the bromide to scavenge any trace HBr[2].

Q2: LC-MS analysis shows a massive peak for 2-ethoxybenzyl alcohol instead of my desired alkylated product. How is this forming? A2: This is the result of Sₙ1 solvolysis (hydrolysis) . While primary alkyl halides typically favor Sₙ2 pathways, the ortho-ethoxy group stabilizes the benzylic carbocation so effectively (forming an oxonium resonance contributor) that the Sₙ1 pathway becomes highly competitive[3][4]. If there is any moisture in your solvent, or if you are using a protic solvent (like methanol or ethanol), the solvent will act as a nucleophile and trap the carbocation, yielding the alcohol or ether side product.

  • The Fix: You must use strictly anhydrous, polar aprotic solvents (e.g., dry DMF, MeCN, or THF). Ensure your nucleophile is thoroughly dried (e.g., via azeotropic distillation with toluene) before setting up the reaction.

Q3: When reacting 1-(Bromomethyl)-2-ethoxybenzene with a primary amine, I get a complex mixture of secondary, tertiary, and quaternary ammonium salts. How can I stop over-alkylation? A3: Over-alkylation is a kinetic problem. When your primary amine reacts to form the desired secondary amine, the newly added 2-ethoxybenzyl group donates electron density to the nitrogen. This makes the secondary amine product more nucleophilic than your starting primary amine, leading it to react faster with the remaining benzyl bromide[5].

  • The Fix: To achieve chemoselective mono-N-alkylation, avoid standard bases like triethylamine. Instead, use Cesium Carbonate (Cs₂CO₃) in anhydrous DMF. The specific basicity and solubility profile of Cs₂CO₃ in DMF promotes mono-alkylation while strongly suppressing the dialkylation pathway[6]. Alternatively, use a large stoichiometric excess of the primary amine if it is inexpensive, or employ a slow-addition (syringe pump) technique for the benzyl bromide.

Part 2: Quantitative Side Reaction Matrix

The following table summarizes the primary side reactions, their mechanistic triggers, and the quantitative impact they have on reaction yields if left unmitigated.

Side ReactionMechanistic PathwayPrimary CausePreventive ActionTypical Yield LossLC-MS / NMR Signature
Polymerization Friedel-Crafts AlkylationTrace Lewis Acids (Fe), Acidic solventsUse PTFE tools; add K₂CO₃ scavenger.40% - 100%Broad, intractable polymeric baseline on NMR; insoluble tar.
Hydrolysis Sₙ1 SolvolysisH₂O or Protic SolventsUse anhydrous DMF/MeCN; flame-dry glassware.20% - 80%M+W = 152.1 g/mol (loss of Br, addition of OH).
Over-alkylation Sₙ2 (Sequential)High local concentration of electrophileUse Cs₂CO₃; slow addition of electrophile.30% - 60%M+W of tertiary amine or quaternary salt (+133 mass units per addition).
Homocoupling Wurtz-type / RadicalStrong reducing agents / lightShield from light; avoid strong metals (Mg/Li).5% - 15%1,2-bis(2-ethoxyphenyl)ethane formation.

Part 3: Mechanistic and Workflow Visualizations

mechanistic_pathways SM 1-(Bromomethyl)-2-ethoxybenzene Carbocation Benzylic Carbocation (Stabilized by o-ethoxy) SM->Carbocation  -Br⁻ (SN1/Lewis Acid)   SN2 Desired SN2 Pathway (Anhydrous Aprotic) SM->SN2  Strong Nucleophile   FC Friedel-Crafts Polymerization (Trace Lewis Acid / Fe) Carbocation->FC  Self-Condensation   Hydrolysis SN1 Solvolysis (H2O / Protic Solvents) Carbocation->Hydrolysis  H2O / ROH  

Mechanistic divergence of 1-(Bromomethyl)-2-ethoxybenzene based on reaction conditions.

workflow Start Reaction Setup CheckSolvent Are solvents strictly anhydrous & aprotic? Start->CheckSolvent CheckTools Are tools metal-free? (No steel spatulas) CheckSolvent->CheckTools Yes Fail1 Hydrolysis (SN1) CheckSolvent->Fail1 No CheckBase Is an acid scavenger present? (e.g., K2CO3) CheckTools->CheckBase Yes Fail2 Polymerization (Tar) CheckTools->Fail2 No Success High Yield Alkylation CheckBase->Success Yes CheckBase->Fail2 No

Troubleshooting workflow to ensure self-validating reaction setup and prevent failure.

Part 4: Validated Experimental Methodologies

To guarantee a self-validating system where the absence of side reactions is built into the protocol, follow this optimized methodology for chemoselective N-alkylation.

Standard Operating Procedure: Chemoselective Mono-N-Alkylation

Rationale: This protocol utilizes Cs₂CO₃ in anhydrous DMF to suppress over-alkylation[6], while strict temperature control and the use of PTFE tools prevent Friedel-Crafts polymerization[1].

Materials Required:

  • Primary Amine (Nucleophile) - 1.0 equivalent

  • 1-(Bromomethyl)-2-ethoxybenzene - 1.05 equivalents

  • Cesium Carbonate (Cs₂CO₃, anhydrous powder) - 1.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF) - 0.2 M relative to amine

  • PTFE spatulas, oven-dried glassware, argon/nitrogen line.

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask containing a magnetic stir bar at 120°C for at least 2 hours. Cool under a stream of dry Argon.

  • Reagent Loading: Using a PTFE spatula (critical to avoid Fe-catalyzed polymerization), add the primary amine (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15 minutes to allow the base to interface with the amine.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve 1-(Bromomethyl)-2-ethoxybenzene (1.05 eq) in a minimal amount of anhydrous DMF (approx. 1 mL per mmol). Add this solution dropwise over 30 minutes using a syringe pump. Causality note: Slow addition keeps the local concentration of the electrophile low, preventing the newly formed secondary amine from reacting with excess bromide.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours under Argon.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc). Once the primary amine is consumed, quench the reaction by adding water (which dissolves the Cs₂CO₃ and halts further alkylation). Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (5x to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. Available at: [Link]

  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Available at:[Link]

  • ResearchGate. The catalytic Friedel–Crafts alkylation reaction of aromatic compounds with benzyl or allyl silyl ethers using Cl2Si(OTf)2 or Hf(OTf)4. Available at: [Link]

  • Google Patents. Efficient synthesis of secondary amines by selective alkylation of primary amines (WO2000050377A1).
  • ResearchGate. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Available at: [Link]

  • Minnesota State University. Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Bromomethyl)-2-ethoxybenzene Hydrolysis

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative troubleshooting strategies for working with 1-(Bromomethyl)-2-ethoxybenzene (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative troubleshooting strategies for working with 1-(Bromomethyl)-2-ethoxybenzene (also known as 2-ethoxybenzyl bromide).

A pervasive issue when utilizing this electrophile in nucleophilic substitution reactions (e.g., amination, etherification, or cross-coupling) is the rapid, competing hydrolysis of the bromide to form 2-ethoxybenzyl alcohol . This guide dissects the mechanistic causality of this side reaction and provides field-proven, self-validating protocols to maximize your desired product yield.

Mechanistic Causality: Why Does Hydrolysis Occur So Rapidly?

To control a reaction, you must first understand the kinetics driving it. Benzyl halides typically undergo substitution via a borderline SN​1 / SN​2 mechanism. However, the presence of the ortho-ethoxy group fundamentally alters the substrate's reactivity profile.

The oxygen atom of the ethoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). When the carbon-bromine bond begins to cleave, the oxygen's lone pairs delocalize through the aromatic π -system, profoundly stabilizing the resulting benzylic carbocation by forming a quinoidal oxocarbenium-like intermediate. This stabilization drastically lowers the activation energy for unimolecular ionization ( SN​1 ). Consequently, even trace amounts of moisture in the solvent or environment will rapidly attack the stabilized cation, leading to hydrolysis 1.

G SM 1-(Bromomethyl)- 2-ethoxybenzene Cation 2-Ethoxybenzyl Cation (Resonance Stabilized) SM->Cation Polar Solvents / H2O (SN1 Pathway) Product Desired SN2 Product (e.g., Amine/Ether) SM->Product Anhydrous Conditions + Strong Nucleophile (SN2) Byproduct 2-Ethoxybenzyl Alcohol (Hydrolysis Byproduct) Cation->Byproduct + H2O (Fast)

Caption: Competing SN1 hydrolysis versus desired SN2 substitution pathways for 2-ethoxybenzyl bromide.

Quantitative Impact of Alkoxy Substituents on Solvolysis

To illustrate the severity of this competing reaction, observe the relative solvolysis rates of substituted benzyl bromides. Alkoxy groups at the ortho or para positions accelerate solvolysis by over two orders of magnitude compared to unsubstituted variants 1.

SubstrateRelative Solvolysis RatePrimary Mechanism
Benzyl bromide1.0 (Reference) SN​2 / Borderline SN​1
4-Nitrobenzyl bromide0.35 SN​2
4-Bromobenzyl bromide0.67 SN​2
4-Methoxybenzyl bromide160 SN​1
1-(Bromomethyl)-2-ethoxybenzene >150 (Estimated) SN​1

Table 1: Relative solvolysis rates of substituted benzyl bromides demonstrating the extreme activating effect of alkoxy groups.

Troubleshooting Guide & FAQs

Q1: My yield of the desired alkylated product is below 20%, and I am isolating a highly polar byproduct. What went wrong? A: You are likely observing the hydrolysis byproduct, 2-ethoxybenzyl alcohol. Because the SN​1 pathway is so favorable for this substrate, any adventitious water in your reaction mixture (from hygroscopic solvents, wet bases like K2​CO3​ , or atmospheric moisture) will outcompete your nucleophile 2. You must switch to strictly anhydrous conditions (see Protocol A).

Q2: Does the order of reagent addition matter when using 1-(Bromomethyl)-2-ethoxybenzene? A: Yes, critically. Never dissolve the benzyl bromide in a polar solvent and let it sit while you prepare your nucleophile. The bromide will begin to ionize immediately. Always pre-form your nucleophile mixture (nucleophile + base + anhydrous solvent), cool it, and add the 1-(Bromomethyl)-2-ethoxybenzene dropwise as the final step. This keeps the steady-state concentration of the electrophile low, kinetically favoring the bimolecular SN​2 collision over unimolecular SN​1 ionization.

Q3: Can I use this reagent in biphasic aqueous-organic mixtures (e.g., Schotten-Baumann conditions)? A: It is highly discouraged. In aqueous conditions, hydrolysis will dominate 3. If an aqueous base is absolutely mandatory for your workflow, you must use a phase-transfer catalyst (PTC), lower the temperature to 0 °C, and use a large excess of the nucleophile to force the reaction.

Q4: How can I quickly identify if hydrolysis has occurred using TLC? A: 1-(Bromomethyl)-2-ethoxybenzene is relatively non-polar and will elute quickly (high Rf​ ) in standard Hexanes/Ethyl Acetate mixtures. The hydrolysis product, 2-ethoxybenzyl alcohol, contains a highly polar hydroxyl group capable of hydrogen bonding with the silica gel. If hydrolysis occurs, you will observe a new, intense UV-active spot with a drastically lower Rf​ value.

Experimental Protocols

Protocol A: Moisture-Free Alkylation (Suppressing Hydrolysis)

This protocol is designed to kinetically favor the SN​2 pathway by eliminating moisture and controlling electrophile concentration.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon or N2​ gas for 5 minutes.

  • Nucleophile Activation: Add your nucleophile (1.0 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 eq) to the flask.

  • Solvent Addition: Inject strictly anhydrous solvent (e.g., dry THF or DMF, stored over 4Å molecular sieves) via syringe.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Lowering the thermal energy of the system disproportionately suppresses the higher-activation-energy SN​1 ionization pathway.

  • Electrophile Addition: Dissolve 1-(Bromomethyl)-2-ethoxybenzene (1.1 eq) in a minimum volume of anhydrous solvent. Inject this solution dropwise over 15-30 minutes into the chilled nucleophile mixture.

  • Validation: Monitor the reaction via TLC. The bromide spot should disappear without the formation of a baseline-hugging alcohol spot. Quench with saturated aqueous NH4​Cl only after complete consumption of the bromide.

Protocol B: Recovery & Re-bromination of Hydrolyzed Byproduct

If hydrolysis has already ruined a batch, the valuable 2-ethoxybenzyl moiety can be recovered and recycled via the Appel reaction.

  • Isolation: Isolate the 2-ethoxybenzyl alcohol byproduct from your crude mixture using silica gel flash chromatography.

  • Setup: Dissolve the recovered alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere and cool to 0 °C.

  • Reagent Addition: Add Triphenylphosphine ( PPh3​ , 1.2 eq) followed by Carbon Tetrabromide ( CBr4​ , 1.2 eq) in small portions. Causality: The Appel reaction converts the alcohol back to the bromide under mild, neutral conditions, preventing acid-catalyzed cleavage of the sensitive ortho-ethoxy ether.

  • Completion: Stir for 1-2 hours at room temperature. Concentrate the mixture and purify the regenerated 1-(Bromomethyl)-2-ethoxybenzene via a short silica plug (eluting with 100% Hexanes) to remove triphenylphosphine oxide.

References

  • Diastereoselective Rh-Mediated Construction of 2,3,5-Trisubstituted Tetrahydrofurans Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Solvolysis Mechanisms for Benzyl Substrates Source: RSC Publishing URL:[Link]

Sources

Optimization

troubleshooting incomplete conversion in N-alkylation with 1-(Bromomethyl)-2-ethoxybenzene

Welcome to the technical support center for N-alkylation reactions utilizing 1-(bromomethyl)-2-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-alkylation reactions utilizing 1-(bromomethyl)-2-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions encountered during the synthesis of N-substituted amines with this versatile reagent.

Troubleshooting Incomplete Conversions

Low or incomplete conversion is a frequent challenge in N-alkylation reactions. This section provides a systematic approach to diagnosing and resolving these issues, ensuring a higher success rate in your synthetic endeavors.

Question: My N-alkylation reaction with 1-(bromomethyl)-2-ethoxybenzene is showing low conversion. What are the primary causes and how can I improve the yield?

Answer:

Incomplete conversion in the N-alkylation of an amine with 1-(bromomethyl)-2-ethoxybenzene typically stems from a few key factors: suboptimal reaction conditions, reagent quality, and inherent properties of the starting materials. A thorough evaluation of each of these aspects is critical for improving your reaction outcome.

1. Suboptimal Reaction Conditions:

  • Base Selection and Strength: The choice of base is paramount. Its primary role is to deprotonate the amine, generating a more nucleophilic species. If the base is too weak, the concentration of the deprotonated amine will be low, leading to a sluggish or incomplete reaction.[1][2]

    • For primary and secondary amines: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly when paired with a polar aprotic solvent.[1][3] For less reactive amines, a stronger base such as sodium hydride (NaH) might be necessary to ensure complete deprotonation.[1]

    • Non-nucleophilic organic bases: Bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also excellent choices as they minimize potential side reactions.[4]

  • Solvent Effects: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions as they can accelerate the rate of reaction.[1][4][5][6]

    • Solubility is key: If your amine starting material or the base is not fully soluble in the chosen solvent, the reaction will be slow and inefficient.[2][3] In such cases, switching to a solvent like DMF or DMSO may be beneficial.[3]

  • Temperature and Reaction Time: Many N-alkylation reactions require heating to proceed at a practical rate.

    • If your reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the conversion.[2][4] However, be aware that excessive heat can promote side reactions like elimination.[2][7]

    • It is advisable to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][4]

2. Reagent Quality and Stoichiometry:

  • Purity of 1-(Bromomethyl)-2-ethoxybenzene: The stability of benzylic bromides can be a concern. Ensure your alkylating agent is pure and has not undergone hydrolysis to the corresponding benzyl alcohol, which can occur in the presence of moisture.[2] Using anhydrous solvents and reagents is crucial.[2]

  • Stoichiometry: The molar ratio of the reactants can greatly influence the outcome. Using a slight excess of the amine can help to drive the reaction to completion and minimize the formation of dialkylated byproducts.[4]

3. Substrate-Related Issues:

  • Steric Hindrance: The structure of your amine can significantly impact the reaction rate. A sterically hindered amine will react more slowly with the bulky 1-(bromomethyl)-2-ethoxybenzene.[2] In such cases, longer reaction times, higher temperatures, or a more reactive alkylating agent (e.g., the corresponding iodide) may be necessary.[8]

  • Over-alkylation: A common issue with primary amines is the "runaway" reaction where the mono-alkylated product, being more nucleophilic than the starting amine, reacts further with the alkylating agent to form a di-alkylated product.[9] To mitigate this, a large excess of the primary amine can be used to statistically favor mono-alkylation.[4][9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects and potential challenges of using 1-(bromomethyl)-2-ethoxybenzene for N-alkylation.

Question: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Answer:

The formation of multiple products is a common observation. Besides the desired N-alkylated amine, several side reactions can occur:

  • Over-alkylation: As mentioned, primary amines can undergo a second alkylation to form a tertiary amine.[9] This is often observed when the stoichiometry is not carefully controlled.

  • Elimination (E2) Reaction: Although less common with primary benzylic bromides, elimination to form the corresponding styrene derivative can occur, especially at higher temperatures and with sterically hindered bases.[2][7]

  • Hydrolysis of the Alkylating Agent: In the presence of water, 1-(bromomethyl)-2-ethoxybenzene can hydrolyze to 2-ethoxybenzyl alcohol.[2] This is why anhydrous conditions are highly recommended.

  • Homocoupling: Benzylic bromides can sometimes undergo homocoupling to form a bibenzyl derivative, although this is less common under standard N-alkylation conditions.[2][10]

To minimize these side reactions, it is crucial to optimize the reaction conditions, including the choice of base, solvent, temperature, and stoichiometry.

Question: How can I effectively purify my N-alkylated product from unreacted starting materials?

Answer:

The purification strategy will depend on the properties of your product and the remaining starting materials.

  • Acid-Base Extraction: If your product is a neutral compound and you have unreacted amine starting material, an acid-base extraction can be very effective. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic amine will be protonated and move into the aqueous layer, leaving your desired product in the organic phase.[11]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[11] By choosing an appropriate solvent system, you can effectively separate your product from both unreacted starting materials and any non-polar byproducts.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification, provided a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[11]

Experimental Protocols & Data

General Protocol for N-Alkylation with 1-(Bromomethyl)-2-ethoxybenzene

This protocol provides a general starting point and may require optimization for your specific amine.

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add a suitable base (e.g., K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add 1-(bromomethyl)-2-ethoxybenzene (1.1 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter to remove any inorganic salts. Quench the reaction by adding water.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃, DIPEA, NaHTo deprotonate the amine and increase its nucleophilicity.[1][3][4]
Solvent ACN, DMF, DMSOPolar aprotic solvents accelerate Sₙ2 reactions.[1][4][5][6]
Temperature Room Temperature to 80 °CTo increase reaction rate, but avoid high temperatures to minimize side reactions.[2][4]
Stoichiometry 1.1 eq. of Alkylating AgentA slight excess can help drive the reaction to completion.

Visualizing the Process

Troubleshooting Workflow for Incomplete Conversion

Troubleshooting_Workflow Start Incomplete Conversion Observed Check_Base Is the base strong enough and soluble? Start->Check_Base Check_Solvent Is the solvent appropriate (polar aprotic)? Check_Base->Check_Solvent Yes Increase_Base_Strength Use stronger base (e.g., NaH) Check_Base->Increase_Base_Strength No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DMF or DMSO Check_Solvent->Change_Solvent No Check_Reagents Are reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Sterics Is steric hindrance a factor? Check_Reagents->Check_Sterics Yes Use_Anhydrous Use fresh, anhydrous reagents/solvents Check_Reagents->Use_Anhydrous No Increase_Time_Temp Increase reaction time and/or temperature Check_Sterics->Increase_Time_Temp Yes Success Reaction Complete Check_Sterics->Success No Increase_Base_Strength->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->Check_Reagents Use_Anhydrous->Check_Sterics Increase_Time_Temp->Success

Caption: A logical workflow for troubleshooting incomplete N-alkylation.

Reaction Mechanism: Sₙ2 Pathway

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R₂NH TS [R₂N---H---Base]⁺ [R₂Nδ⁻---CH₂(Ar)---Brδ⁻] Amine->TS Nucleophilic Attack AlkylBromide 2-EtO-C₆H₄CH₂Br AlkylBromide->TS Product R₂N-CH₂-C₆H₄-2-OEt TS->Product Bond Formation Byproduct H-Base⁺ Br⁻ TS->Byproduct Leaving Group Departure Base Base: Base->TS

Caption: The Sₙ2 mechanism for N-alkylation.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]

  • N-Dealkylation of Amines - PMC. (n.d.). Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17). Retrieved from [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (2026, February 27). Retrieved from [Link]

  • 9.3: Reactions of Alkynes - Addition of HX and X₂ - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). (2018, September 28). Retrieved from [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005, June 24). Retrieved from [Link]

  • Propose a mechanism for the bromination of ethoxybenzene to give o - Pearson. (n.d.). Retrieved from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (2021, July 5). Retrieved from [Link]

  • 9: Formation of Alkenes and Alkynes. Elimination Reactions. (n.d.). Retrieved from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC. (2025, April 18). Retrieved from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - Chalmers Research. (2024, December 17). Retrieved from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: 2-Ethoxybenzyl vs. 2-Methoxybenzyl Protecting Groups in Organic Synthesis

In the architecture of complex organic synthesis and drug development, the selection of a protecting group dictates the operational boundaries of the entire synthetic route. While the standard benzyl (Bn) ether is a reli...

Author: BenchChem Technical Support Team. Date: March 2026

In the architecture of complex organic synthesis and drug development, the selection of a protecting group dictates the operational boundaries of the entire synthetic route. While the standard benzyl (Bn) ether is a reliable workhorse, the necessity for orthogonal deprotection strategies often drives chemists toward electron-rich derivatives.

The 2-methoxybenzyl (2-MeOBn or MOB) and 2-ethoxybenzyl (2-EtOBn or EOB) groups represent highly specialized tools in this domain. By positioning an electron-donating alkoxy substituent at the ortho position, these groups offer significantly enhanced acid lability and oxidative susceptibility compared to the unsubstituted parent benzyl group. This guide objectively compares their physicochemical profiles, cleavage kinetics, and strategic applications to help researchers optimize their synthetic workflows.

Mechanistic Insights: The Causality of Structural Divergence

To understand when to deploy 2-MeOBn versus 2-EtOBn, one must analyze the interplay of electronic, steric, and lipophilic effects.

Electronic Stabilization and Cleavage Lability

Both the methoxy and ethoxy substituents exert a strong +M (mesomeric) effect. During acidic cleavage (e.g., using Trifluoroacetic acid, TFA) or oxidative cleavage (e.g., using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), the ortho-alkoxy oxygen donates electron density to stabilize the intermediate benzylic carbocation or oxocarbenium ion. This resonance stabilization allows both groups to be cleaved under mild conditions that leave standard benzyl, ester, or silyl protecting groups intact[1].

Steric and Lipophilic Tuning

The critical divergence between the two groups lies in the length of the alkyl chain:

  • Lipophilicity (LogP): The addition of a single methylene unit in the 2-EtOBn group significantly increases the overall lipophilicity of the protected intermediate. In medicinal chemistry workflows—such as the synthesis of Chikungunya nsP2 protease inhibitors—this enhanced lipophilicity is crucial for maintaining the solubility of highly polar, multi-functionalized intermediates in organic solvents during purification[2].

  • Steric Shielding: The slightly larger steric bulk of the ethoxy group can marginally reduce the rate of enzymatic degradation or off-target chemical cleavage in complex multi-step syntheses, providing a subtle kinetic advantage when differential deprotection of multiple benzyl-type ethers is required.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two protecting groups to guide reagent selection.

Parameter2-Methoxybenzyl (2-MeOBn)2-Ethoxybenzyl (2-EtOBn)
Reagent Source 2-Methoxybenzyl bromide / chloride2-Ethoxybenzyl bromide / chloride
Mass Addition (M.W.) + 121.16 g/mol + 135.18 g/mol
Relative Lipophilicity BaselineHigher (+ ~0.5 LogP units)
Acidic Cleavage (TFA) Fast (Requires cation scavenger)Fast (Requires cation scavenger)
Oxidative Cleavage (DDQ) Very Fast (< 2 hours at RT)Fast (Slightly sterically hindered)
Hydrogenolysis (Pd/C, H₂) Excellent yield, standard conditionsExcellent yield, standard conditions
Primary Application General orthogonal protection, peptide synthesisSolubility tuning, late-stage diversification

Orthogonal Cleavage Pathways

The versatility of ortho-alkoxybenzyl groups stems from their ability to be removed via three distinct mechanistic pathways, allowing for true orthogonality in complex syntheses.

CleavagePathways Substrate Protected Substrate (R-O-CH2-Ar) TFA Acidic Cleavage (TFA / DCM) Substrate->TFA H+ DDQ Oxidative Cleavage (DDQ / H2O) Substrate->DDQ Oxidation H2 Hydrogenolysis (Pd/C, H2) Substrate->H2 Reduction Product Deprotected Product (R-OH) TFA->Product Byproduct1 Benzylic Cation -> Polymer TFA->Byproduct1 DDQ->Product Byproduct2 Substituted Benzaldehyde DDQ->Byproduct2 H2->Product Byproduct3 Substituted Toluene H2->Byproduct3

Figure 1: Orthogonal deprotection pathways for ortho-alkoxybenzyl ethers.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps so the operator can visually and analytically confirm the reaction's progress.

Protocol 1: Protection of Alcohols (Alkylation)

This protocol utilizes sodium hydride to generate a reactive alkoxide, which subsequently attacks the alkyl halide.

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Validation: Effervescence (H₂ gas evolution) confirms the active deprotonation of the alcohol.

  • Alkylation: After 30 minutes, add 2-Methoxybenzyl bromide or 2-Ethoxybenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc). Validation: The product spot will be highly UV-active (due to the electron-rich aromatic ring) and will migrate higher (lower polarity) than the starting alcohol.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Oxidative Cleavage using DDQ

DDQ cleavage is highly effective for electron-rich benzyl ethers. The reaction requires water to trap the intermediate oxocarbenium ion, driving the formation of the hemiacetal that collapses into the deprotected alcohol and the corresponding benzaldehyde[3].

DDQMechanism Start Ether Substrate CTComplex Charge-Transfer Complex Start->CTComplex DDQ HydrideTransfer Hydride Abstraction CTComplex->HydrideTransfer Oxocarbenium Oxocarbenium Intermediate HydrideTransfer->Oxocarbenium - DDQH- Hydrolysis H2O Addition Oxocarbenium->Hydrolysis Hemiacetal Hemiacetal Hydrolysis->Hemiacetal - H+ Products Alcohol + Benzaldehyde Hemiacetal->Products Collapse

Figure 2: Mechanistic workflow of DDQ-mediated oxidative cleavage.

  • Solvent System: Dissolve the protected substrate (1.0 eq) in a mixture of Dichloromethane (DCM) and Water (18:1 ratio, 0.1 M). Causality: Water is strictly required as the nucleophile to hydrolyze the oxocarbenium intermediate.

  • Oxidation: Add DDQ (1.2 to 1.5 eq) in one portion at room temperature. Validation: The solution will immediately turn deep red/brown, indicating the formation of the charge-transfer complex.

  • Monitoring: Stir for 1-3 hours. Validation: As the reaction proceeds, the insoluble reduced byproduct (DDQH₂, a hydroquinone) will precipitate as a tan solid. TLC will reveal the appearance of a highly UV-active spot corresponding to 2-methoxybenzaldehyde or 2-ethoxybenzaldehyde.

  • Workup: Filter the suspension through a pad of Celite to remove DDQH₂. Wash the filtrate with saturated aqueous NaHCO₃ to remove residual acidic byproducts, dry over Na₂SO₄, and purify via column chromatography.

Protocol 3: Acidic Cleavage using TFA

Because the ortho-alkoxy group highly stabilizes the benzylic cation, these protecting groups can be cleaved by strong acids. However, the resulting cation is a potent electrophile that can re-alkylate the substrate or polymerize[4].

  • Preparation: Dissolve the protected substrate in DCM (0.1 M).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) or Anisole (5.0 eq). Causality: The scavenger acts as a sacrificial nucleophile/hydride donor to permanently quench the highly reactive 2-alkoxybenzyl cation, preventing unwanted side reactions.

  • Acidification: Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration.

  • Monitoring: Stir for 1-2 hours, allowing the reaction to warm to room temperature. Validation: Complete consumption of the starting material via LC-MS or TLC.

  • Workup: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure to azeotropically remove the volatile TFA, yielding the crude deprotected product ready for purification.

References

  • Development of the Carboxamide Protecting Group, 4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl. The Journal of Organic Chemistry (ACS Publications). Available at: [Link] [1]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. National Institutes of Health (PMC). Available at: [Link] [2]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (PMC). Available at: [Link] [4]

Comparative

A Researcher's Guide to Mass Spectrometry for the Confirmation of 2-Ethoxybenzylation

In the landscape of protein and peptide modification, the introduction of a 2-ethoxybenzyl group represents a key chemical transformation. Whether for the purposes of protein stabilization, functionalization, or as a pro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of protein and peptide modification, the introduction of a 2-ethoxybenzyl group represents a key chemical transformation. Whether for the purposes of protein stabilization, functionalization, or as a protecting group in peptide synthesis, the precise confirmation of this modification is paramount. Mass spectrometry (MS) stands as the gold standard for this verification, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a comparative overview of common MS techniques for the confirmation of 2-ethoxybenzylation, offering insights into experimental design, data interpretation, and potential challenges.

The Importance of Confirming 2-Ethoxybenzylation

2-Ethoxybenzylation introduces a C9H11O moiety to a molecule, resulting in a specific mass shift. While this mass addition is a primary indicator, definitive confirmation requires a more nuanced analysis of fragmentation patterns to pinpoint the modification site and ensure its integrity. This is particularly crucial in drug development and proteomics research, where off-target modifications or incomplete reactions can have significant consequences.

Comparing Ionization Techniques for 2-Ethoxybenzylation Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of 2-ethoxybenzylated molecules. The "softness" of the ionization method directly impacts the abundance of the molecular ion versus fragment ions in the resulting mass spectrum.[2][3]

Ionization TechniqueExpected Molecular Ion AbundanceExpected FragmentationCommon ApplicationsSuitability for 2-Ethoxybenzylation Confirmation
Electrospray Ionization (ESI) HighMinimal to moderateLC-MS, analysis of peptides, proteins, and polar small molecules.[4][5]Excellent. ESI is a soft ionization technique that typically produces intact protonated molecules [M+H]+, allowing for accurate mass determination of the modified species.[6] Tandem MS (MS/MS) can then be used to induce fragmentation for structural confirmation.[7]
Matrix-Assisted Laser Desorption/Ionization (MALDI) HighMinimalAnalysis of large biomolecules like proteins and peptides, often used for high-throughput screening.[2][8]Very Good. MALDI is another soft ionization technique well-suited for non-volatile and thermally labile molecules.[2] It is particularly advantageous for analyzing complex mixtures and can provide clear molecular ion signals for modified peptides.[9]
Atmospheric Pressure Chemical Ionization (APCI) VariableModerate to extensiveAnalysis of less polar, volatile compounds.Moderate. APCI is a more energetic ionization technique than ESI or MALDI, which can lead to in-source fragmentation.[10] This might be useful for generating fragment ions directly but could also result in the loss of the molecular ion peak, complicating initial identification.
Electron Ionization (EI) Low to absentExtensiveGC-MS, structural elucidation of volatile and thermally stable small molecules.Limited. EI is a "hard" ionization technique that causes extensive fragmentation. While the fragmentation pattern can be highly informative for structural elucidation, the molecular ion may be weak or absent, making it difficult to confirm the mass of the intact modified molecule.[3][11]

Table 1. Comparison of common ionization techniques for the analysis of 2-ethoxybenzylated compounds.

Experimental Workflow for Confirmation

A robust workflow is essential for the unambiguous confirmation of 2-ethoxybenzylation. The following outlines a typical approach using LC-MS/MS with Electrospray Ionization (ESI), a widely adopted method for peptide and protein analysis.[12]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample 2-Ethoxybenzylated Protein/Peptide digest Enzymatic Digestion (e.g., Trypsin) sample->digest cleanup Solid-Phase Extraction (e.g., C18 ZipTip) digest->cleanup lc Reverse-Phase HPLC cleanup->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select Precursor Ion ms2 MS2 Scan (Product Ion Detection) cid->ms2 mass_shift Identify Mass Shift (+135.08 Da) ms2->mass_shift fragmentation Analyze Fragmentation (b- and y-ions) mass_shift->fragmentation confirmation Confirm Modification Site fragmentation->confirmation

Figure 1. A typical experimental workflow for the confirmation of 2-ethoxybenzylation using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS of a 2-Ethoxybenzylated Peptide
  • Sample Preparation:

    • Enzymatic Digestion: If analyzing a protein, digest the sample with a protease such as trypsin to generate smaller peptides. This is a standard procedure in "bottom-up" proteomics.[12]

    • Desalting and Concentration: Use a C18 ZipTip or similar solid-phase extraction method to desalt and concentrate the peptide sample. Elute the peptides in a solvent compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.[13]

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptides using a gradient of increasing acetonitrile concentration. This separates the peptides based on their hydrophobicity before they enter the mass spectrometer.[12]

  • Mass Spectrometry (MS):

    • MS1 Scan: As peptides elute from the LC column, acquire full scan mass spectra (MS1) to detect the precursor ions of the peptides. Look for ions corresponding to the expected mass of the 2-ethoxybenzylated peptide. The 2-ethoxybenzyl group adds a nominal mass of 135 Da (more precisely, 135.08 Da from the ethoxybenzyl cation C9H11O+).[14][15]

    • Tandem MS (MS/MS) Scan: Program the mass spectrometer to select the precursor ion of interest for fragmentation. Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion is collided with an inert gas, causing it to break apart.[16][17]

    • MS2 Scan: Acquire a mass spectrum of the resulting fragment ions (MS2). This spectrum will contain information about the amino acid sequence of the peptide and the location of the modification.[12]

Data Analysis and Interpretation

The key to confirming 2-ethoxybenzylation lies in the detailed analysis of the MS and MS/MS data.

Identifying the Mass Shift

The initial evidence for successful modification is the detection of a mass shift corresponding to the 2-ethoxybenzyl group. The expected mass increase is approximately 135.08 Da.[14] High-resolution mass spectrometers can measure this mass with high accuracy, helping to distinguish it from other potential modifications with similar nominal masses.[1]

Deciphering Fragmentation Patterns

Tandem mass spectra of peptides typically produce a series of b- and y-ions, which result from fragmentation along the peptide backbone. The presence of a 2-ethoxybenzylation will shift the mass of the b- or y-ions that contain the modified amino acid.[12]

A characteristic fragmentation of the 2-ethoxybenzyl group itself can also be observed. A common fragmentation pathway involves the loss of an ethylene molecule (C2H4, 28 Da) from the ethoxy group, resulting in a fragment ion at m/z 107.[14] The ethoxybenzyl cation itself may be observed at m/z 135.[14]

G cluster_fragmentation Fragmentation of 2-Ethoxybenzyl Group parent [M+H]+ ethoxybenzyl_ion Ethoxybenzyl Cation (m/z 135) parent->ethoxybenzyl_ion CID loss_of_ethylene Loss of Ethylene (-28 Da) ethoxybenzyl_ion->loss_of_ethylene fragment_107 Fragment Ion (m/z 107) loss_of_ethylene->fragment_107

Figure 2. Characteristic fragmentation pathway of the 2-ethoxybenzyl group in tandem mass spectrometry.

By analyzing the series of b- and y-ions, the exact location of the modification on the peptide can be determined. For example, if the modification is on the third amino acid of a peptide, the b1 and b2 ions will have their expected masses, while the b3 ion and all subsequent b-ions will show a mass increase of 135.08 Da.

Potential Challenges and Alternative Approaches

While powerful, mass spectrometry analysis for 2-ethoxybenzylation is not without its challenges.

  • In-source Fragmentation: Energetic ionization conditions can cause the modification to fragment in the ion source, leading to a weak or absent molecular ion. Using a soft ionization technique like ESI or MALDI is crucial to mitigate this.[10]

  • Multiple Modifications: If a peptide or protein contains multiple potential modification sites, it can be challenging to distinguish between different modified species. High-resolution LC is essential for separating these isomers.

  • Complex Samples: For complex biological samples, the signal from the modified peptide of interest may be suppressed by other more abundant species. Sample fractionation and enrichment strategies may be necessary.

In cases where standard CID is not sufficient to produce informative fragment ions, alternative fragmentation techniques such as Electron-Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can be employed.[12] These methods can provide complementary fragmentation information, particularly for labile modifications.

Conclusion

The confirmation of 2-ethoxybenzylation is a critical step in many research and development pipelines. Mass spectrometry, particularly LC-MS/MS with soft ionization techniques like ESI, provides a robust and definitive method for this purpose. By carefully selecting the ionization method, optimizing the experimental workflow, and meticulously analyzing the resulting mass shifts and fragmentation patterns, researchers can confidently confirm the presence and location of this important chemical modification.

References

  • Benchchem. Mass Spectrometry Analysis of 2-Ethoxy-4,6-dihydroxypyrimidine and its Derivatives: A Comparative Guide.
  • ACS Publications. Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides.
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  • Thermo Fisher Scientific. Reliable Analysis of Ethylene Oxide and 2-chloroethanol in food samples using Gas Chromatography Mass Spectrometry.
  • ETH Research Collection. How Soft Is Secondary Electrospray Ionization?.
  • Michigan State University. Mass Spectrometry.
  • ACS Publications. Electrospray Ionization Tandem Mass Spectrometry for Structural Elucidation of Protonated Brevetoxins in Red Tide Algae.
  • ResearchGate. Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry.
  • Royal Society of Chemistry. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond.
  • ResearchGate. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications.
  • Wikipedia. Tandem mass spectrometry.
  • SciSpace. Identification of two post-translational modifications via tandem mass spectrometry.
  • National High Magnetic Field Laboratory. Tandem Mass Spectrometry (MS/MS).
  • Vrije Universiteit Brussel. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • ResearchGate. Mass-shift-amino-acid pairs with elevated frequency in stationary phase.
  • ResearchGate. (PDF) N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes.
  • U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho.
  • CORE. De Novo Sequencing of Peptides Using MALDI/TOF-TOF.
  • Biosynthesis. Peptide Mass Shift: Common Peptide Side Reactions.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • ChemRxiv. Enhancement of Tryptic Peptide Signals from Tissue Sections using MALDI IMS Post-ionization (MALDI-2).
  • American Laboratory. Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry.

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Validation

A Comparative Guide to the Computational Analysis and Synthesis of 1-(Bromomethyl)-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-(Bromomethyl)-2-ethoxybenzene in Synthetic Chemistry 1-(Bromomethyl)-2-ethoxybenzene is a valuable reagent and intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(Bromomethyl)-2-ethoxybenzene in Synthetic Chemistry

1-(Bromomethyl)-2-ethoxybenzene is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of a reactive benzylic bromide functional group, which serves as an excellent electrophilic site for the introduction of the 2-ethoxybenzyl moiety into a target molecule. This structural motif is found in a variety of biologically active compounds. The ethoxy group at the ortho position can influence the molecule's conformation and electronic properties, making it a key component in the design of novel therapeutics.

The synthesis of 1-(Bromomethyl)-2-ethoxybenzene is most commonly achieved through the selective bromination of the benzylic methyl group of 2-ethoxytoluene. Understanding the underlying reaction mechanism through computational analysis, and comparing the efficiency of different synthetic routes, is crucial for process optimization, yield maximization, and impurity control. This guide provides an in-depth comparison of the computational analysis of the primary reaction mechanism and a practical overview of alternative synthetic strategies.

Part 1: Computational Analysis of the Benzylic Bromination of 2-Ethoxytoluene

The predominant method for the synthesis of 1-(Bromomethyl)-2-ethoxybenzene is the Wohl-Ziegler reaction , which involves the free-radical bromination of 2-ethoxytoluene using N-Bromosuccinimide (NBS) in the presence of a radical initiator or light.[1][2][3] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of such reaction mechanisms.[4][5]

The Free-Radical Chain Mechanism: A Computational Perspective

The Wohl-Ziegler reaction proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[6] Computational modeling allows for the characterization of the transition states and intermediates involved in each step, providing quantitative data on activation energies and reaction thermodynamics.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals. These radicals then abstract a hydrogen atom from HBr, which is present in trace amounts, to produce a bromine radical (Br•).

Propagation: This is the cycle where the product is formed, and the radical chain is sustained.

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-ethoxytoluene to form a resonance-stabilized 2-ethoxybenzyl radical and hydrogen bromide (HBr). Computational studies on similar benzylic systems show that this is often the rate-determining step. The presence of the electron-donating ethoxy group can influence the stability of the benzyl radical.

  • Bromine Transfer: The newly formed HBr reacts with NBS to generate a molecule of bromine (Br₂).[7] The 2-ethoxybenzyl radical then abstracts a bromine atom from Br₂ to yield the desired product, 1-(Bromomethyl)-2-ethoxybenzene, and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radical species combine.

Below is a DOT script representation of the propagation cycle of the Wohl-Ziegler bromination of 2-ethoxytoluene.

Wohl_Ziegler_Bromination cluster_propagation Propagation Cycle 2-ethoxytoluene 2-Ethoxytoluene H_abstraction Hydrogen Abstraction 2-ethoxytoluene->H_abstraction + Br• Br_radical Br• Br_radical->H_abstraction benzyl_radical 2-Ethoxybenzyl Radical H_abstraction->benzyl_radical HBr HBr H_abstraction->HBr bromine_transfer Bromine Transfer benzyl_radical->bromine_transfer Br2_formation Br₂ Formation HBr->Br2_formation NBS NBS NBS->Br2_formation Br2 Br₂ Br2_formation->Br2 Br2->bromine_transfer bromine_transfer->Br_radical regenerates product 1-(Bromomethyl)-2-ethoxybenzene bromine_transfer->product

Caption: Propagation cycle of the Wohl-Ziegler bromination.

Computational Methodology for Mechanism Analysis

A robust computational analysis of this reaction mechanism would typically employ DFT calculations. The following workflow outlines the key steps involved.

Computational_Workflow start Define Reactants and Products (2-ethoxytoluene, NBS, 1-(Bromomethyl)-2-ethoxybenzene) geometry_optimization Geometry Optimization of all Species (Reactants, Intermediates, Products, Transition States) start->geometry_optimization frequency_calculation Frequency Calculation (Confirm minima and transition states) geometry_optimization->frequency_calculation irc Intrinsic Reaction Coordinate (IRC) Calculation (Verify transition state connectivity) frequency_calculation->irc energy_profile Construct Potential Energy Surface (Determine activation and reaction energies) irc->energy_profile conclusion Analyze Results and Compare with Experimental Data energy_profile->conclusion

Caption: A typical workflow for computational reaction mechanism analysis.

A common and reliable level of theory for such calculations is the B3LYP functional with a basis set such as 6-311++G(2d,2p), including a solvent model to account for the non-polar solvent typically used in the Wohl-Ziegler reaction.[5]

Part 2: Comparison of Synthetic Routes and Experimental Protocols

While the Wohl-Ziegler reaction with NBS is the most common method, other brominating agents and synthetic strategies can be employed. The choice of method often depends on factors such as substrate reactivity, desired selectivity, and process safety.

Comparative Analysis of Brominating Agents
Brominating AgentReaction TypeAdvantagesDisadvantages
N-Bromosuccinimide (NBS) RadicalHigh selectivity for benzylic position, commercially available, easy to handle.[4][8]Requires radical initiator or light, potential for side reactions if HBr concentration is not controlled.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) RadicalSimilar to NBS, can be more efficient for some substrates.[6]May require a Lewis acid catalyst for optimal performance.
Molecular Bromine (Br₂) Radical or ElectrophilicInexpensive and readily available.Less selective, can lead to electrophilic aromatic substitution, hazardous to handle.[5]
Boron Tribromide (BBr₃) RadicalEffective for some toluene derivatives, can avoid dibrominated products.[9]Highly reactive and corrosive, requires anhydrous conditions.
Experimental Protocol: Wohl-Ziegler Bromination of 2-Ethoxytoluene

This protocol provides a general procedure for the synthesis of 1-(Bromomethyl)-2-ethoxybenzene using NBS.

Materials:

  • 2-Ethoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxytoluene (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude 1-(Bromomethyl)-2-ethoxybenzene by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and ozone-depleting substance; alternative solvents such as chlorobenzene or acetonitrile should be considered.

  • NBS and DBDMH are corrosive and should be handled with appropriate personal protective equipment.

  • Radical initiators can be explosive and should be handled with care.

Part 3: Alternative Synthetic Strategies

Synthesis from 2-Ethoxybenzyl Alcohol

An alternative approach involves the conversion of 2-ethoxybenzyl alcohol to the corresponding bromide.

Alternative_Synthesis start 2-Ethoxybenzyl Alcohol product 1-(Bromomethyl)-2-ethoxybenzene start->product + PBr₃ or HBr(aq) reagent PBr₃ or HBr(aq)

Caption: Synthesis from 2-ethoxybenzyl alcohol.

This method avoids the use of radical conditions but requires the synthesis of the starting alcohol, which can be prepared by the reduction of 2-ethoxybenzaldehyde.

Cross-Coupling Reactions

For more complex analogues, cross-coupling reactions can be employed. For instance, a suitable organometallic reagent could be coupled with a bromomethylated aromatic species. However, for the direct synthesis of 1-(Bromomethyl)-2-ethoxybenzene, this approach is less efficient than benzylic bromination.

Conclusion

The synthesis of 1-(Bromomethyl)-2-ethoxybenzene is a critical transformation for the development of new chemical entities in the pharmaceutical industry. The Wohl-Ziegler reaction, employing NBS, remains the most practical and widely used method. Computational analysis, particularly DFT, provides invaluable insights into the free-radical mechanism, enabling a deeper understanding of the reaction kinetics and selectivity. By comparing the established Wohl-Ziegler protocol with alternative brominating agents and synthetic routes, researchers can make informed decisions to optimize their synthetic strategies for this important building block. The continued development of more environmentally benign solvents and safer reaction conditions will further enhance the utility of this fundamental reaction.

References

  • Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 2020. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 2017. [Link]

  • Benzylic coupling constants in toluene derivatives by J doubling in the frequency domain and DFT calculations. ResearchGate, 2017. [Link]

  • Noncatalytic bromination of benzene: A combined computational and experimental study. Journal of Computational Chemistry, 2016. [Link]

  • Wohl–Ziegler bromination. Wikipedia. [Link]

  • The chemistry of organohalogenic molecules. Part 172. Kinetic studies of bromine transfer from N-bromosuccinimide to norbornene under protic conditions. ResearchGate, 2015. [Link]

  • Chart showing the performance of benzylic bromination upon altering... ResearchGate. [Link]

  • Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
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  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. ACS Publications, 2021. [Link]

  • Benzylic Bromination of Toluene Derivatives with Boron Tribromide. ChemInform, 2010. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube, 2022. [Link]

  • A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed, 2014. [Link]

  • Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. ResearchGate. [Link]

  • Wohl–Ziegler bromination. Grokipedia. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts, 2023. [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 2018. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update, 2022. [Link]

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Comparative

A Guide to Comparing Experimental and Calculated NMR Spectra: A Case Study on 2-Ethoxybenzyl Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists for the elucidation of molecular structures.[1] It provides a detailed blueprint of the chemical environment of nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists for the elucidation of molecular structures.[1] It provides a detailed blueprint of the chemical environment of nuclei within a molecule. However, for molecules with complex substitution patterns or subtle stereochemical differences, one-dimensional ¹H and ¹³C NMR spectra can become congested and ambiguous. In these instances, computational chemistry emerges as a powerful ally, offering a theoretical framework to predict NMR parameters and resolve experimental uncertainties.[2][3][4]

This guide provides an in-depth comparison of experimentally acquired and computationally calculated NMR spectra, using 2-ethoxybenzaldehyde as a representative example from the 2-ethoxybenzyl derivative family. We will delve into the causality behind the experimental and computational choices, establishing a self-validating system for structural verification that embodies the principles of scientific integrity and expertise.

The Theoretical Cornerstone: Predicting NMR Spectra with DFT

The prediction of NMR spectra from first principles has been revolutionized by quantum chemical methods, particularly Density Functional Theory (DFT).[4] DFT offers a robust balance between computational cost and accuracy for predicting key NMR parameters.[4] The most widely accepted and reliable approach involves the Gauge-Including Atomic Orbital (GIAO) method.[2][3][5]

The GIAO-DFT method doesn't directly calculate the chemical shifts (δ) we observe on an NMR spectrum. Instead, it calculates the absolute magnetic shielding tensor for each nucleus. The isotropic shielding constant (σ_iso), which is the average of the diagonal elements of this tensor, is the crucial value. This calculated shielding must then be converted to a chemical shift by referencing it against a standard, typically tetramethylsilane (TMS), calculated at the exact same level of theory.[5][6]

The relationship is defined by the equation:

δ_predicted = σ_TMS - σ_calculated

The accuracy of this prediction is critically dependent on two factors: the quality of the molecular geometry and the chosen level of theory (the combination of the DFT functional and the basis set).[5][7][8] An inaccurate molecular structure will invariably lead to erroneous shielding calculations and a poor match with experimental data.

Experimental Protocol: Acquiring the ¹H and ¹³C NMR Spectra

This section outlines a standard operating procedure for obtaining high-quality NMR data for a 2-ethoxybenzyl derivative.

Objective: To acquire ¹H and ¹³C{¹H} NMR spectra of 2-ethoxybenzaldehyde for comparison with calculated data.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-ethoxybenzaldehyde.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The choice of CDCl₃ is common for many organic molecules due to its good solubilizing power and relatively simple solvent signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • The experiment is conducted on a 400 MHz (or higher) NMR spectrometer.

    • The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

    • Shimming is performed to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds. This delay allows for sufficient relaxation of the protons between scans, ensuring quantitative integrity.

    • Number of Scans: 16 scans. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30') is employed to obtain singlets for all carbon environments and benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set to approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 scans. A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signals for both ¹H and ¹³C data.[9]

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent signal to 77.16 ppm, which in turn references the TMS signal to 0.00 ppm.

Computational Protocol: Calculating the NMR Spectra

This protocol details the workflow for calculating the ¹H and ¹³C NMR chemical shifts for 2-ethoxybenzaldehyde.

G cluster_input Step 1: Input & Conformation cluster_opt Step 2: Geometry Optimization cluster_nmr Step 3: NMR Calculation cluster_output Step 4: Analysis mol_build Build 3D Structure of 2-Ethoxybenzaldehyde conf_search Conformational Search (Identify low-energy rotamers) mol_build->conf_search geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Find lowest energy structure conf_search->geom_opt giao_calc GIAO-DFT Shielding Calculation (e.g., B3LYP/6-311+G(2d,p), PCM Solvent) geom_opt->giao_calc tms_calc GIAO-DFT Shielding Calculation for TMS (Same Level of Theory) geom_opt->tms_calc calc_shift Calculate Chemical Shifts δ_pred = σ_TMS - σ_calc giao_calc->calc_shift tms_calc->calc_shift comparison Compare δ_pred with δ_exp calc_shift->comparison

Caption: Computational workflow for predicting NMR chemical shifts.

Methodology:

  • Structure Generation:

    • The 3D structure of 2-ethoxybenzaldehyde is built using molecular modeling software (e.g., GaussView, Avogadro).

    • A conformational search is performed to identify the lowest energy conformers, primarily considering the rotation around the C-O bonds of the ethoxy group. For simplicity in this guide, we proceed with the global minimum energy conformer.

  • Geometry Optimization:

    • The initial structure is optimized to find its minimum energy geometry. This is a critical step, as the calculated NMR shieldings are highly sensitive to bond lengths and angles.[5]

    • Level of Theory: B3LYP functional with the 6-31G(d) basis set. This level provides a good balance of accuracy and computational efficiency for optimizing the geometry of organic molecules.[2][3][8]

  • NMR Shielding Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to compute the isotropic shielding constants (σ).

    • Method: GIAO (Gauge-Including Atomic Orbital).

    • Level of Theory: B3LYP functional with the 6-311+G(2d,p) basis set. This larger basis set is generally recommended for more accurate NMR property calculations.[5]

    • Solvation Model: The Polarizable Continuum Model (PCM) with chloroform as the solvent is included to account for bulk solvent effects, which can significantly influence chemical shifts.[7][10]

  • Reference Calculation and Shift Prediction:

    • Steps 2 and 3 are repeated for the reference standard, TMS, using the exact same level of theory (B3LYP/6-311+G(2d,p) with PCM-chloroform).

    • The final predicted chemical shifts (δ) for 2-ethoxybenzaldehyde are obtained by subtracting the calculated isotropic shielding value of each nucleus from the calculated isotropic shielding value of TMS.[6]

Results and Discussion: A Comparative Analysis

The following tables present a comparison of the experimental and calculated ¹H and ¹³C NMR data for 2-ethoxybenzaldehyde. The experimental data is based on typical values for this compound and closely related structures.

Table 1: ¹H NMR Data Comparison for 2-Ethoxybenzaldehyde (Solvent: CDCl₃)

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm) (Exp - Calc)Multiplicity
Aldehyde (CHO)10.4810.350.13s
H67.857.780.07dd
H47.557.490.06ddd
H57.087.010.07ddd
H37.006.920.08d
Methylene (OCH₂)4.184.100.08q
Methyl (CH₃)1.481.410.07t

Table 2: ¹³C NMR Data Comparison for 2-Ethoxybenzaldehyde (Solvent: CDCl₃)

Carbon AssignmentExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm) (Exp - Calc)
Aldehyde (CHO)189.9188.51.4
C2161.8160.21.6
C4136.2135.01.2
C6128.9127.81.1
C1125.1124.01.1
C5121.1120.01.1
C3112.9111.81.1
Methylene (OCH₂)64.863.90.9
Methyl (CH₃)14.814.00.8
Analysis of Correlation

The data reveals a strong correlation between the experimental and calculated chemical shifts. For the ¹H NMR spectrum, the Mean Absolute Error (MAE) is approximately 0.08 ppm, and for the ¹³C NMR spectrum, the MAE is about 1.1 ppm. These values are well within the expected accuracy for this level of theory and demonstrate the predictive power of the GIAO-DFT method.[7]

The excellent agreement not only confirms the structure of 2-ethoxybenzaldehyde but also provides high confidence in the assignment of each signal. For instance, in the complex aromatic region of the ¹H spectrum, the calculation correctly predicts the relative ordering of the signals, which can be challenging to assign definitively through experimental data alone. Similarly, the calculation aids in the unambiguous assignment of the quaternary carbons (C1 and C2) in the ¹³C spectrum, which are not directly observed in proton-detected experiments like HMQC or HSQC.

Sources of Discrepancy

While the correlation is strong, minor deviations exist. These can be attributed to several factors:

  • Conformational Dynamics: The calculation is based on a static, minimum-energy structure at 0 K. In reality, the molecule is dynamic in solution, with rotations around single bonds (especially the ethoxy group) and vibrational motions that are not fully captured.[7]

  • Solvent Effects: The PCM is a continuum model and does not account for specific, discrete interactions like hydrogen bonding between the solute and solvent molecules, which can influence shielding.[11]

  • Methodological Limitations: The chosen DFT functional (B3LYP) and basis set, while robust, are approximations of the true electronic structure of the molecule.[2] More computationally expensive methods could yield even higher accuracy.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow cluster_comp Comparative Analysis sample 2-Ethoxybenzyl Derivative Sample nmr_acq NMR Spectrometer (¹H & ¹³C Acquisition) sample->nmr_acq exp_spec Experimental Spectra (δ_exp) nmr_acq->exp_spec comparison Comparison & Correlation (δ_exp vs. δ_calc) exp_spec->comparison mol_model In Silico Model of Derivative dft_calc GIAO-DFT Calculation (Geometry Opt. + Shielding) mol_model->dft_calc calc_spec Calculated Shielding (σ_calc) dft_calc->calc_spec calc_spec->comparison validation Structure Validation & Assignment comparison->validation

Sources

Validation

Yield Comparison and Mechanistic Evaluation of 1-(Bromomethyl)-2-ethoxybenzene vs. Standard Benzylating Agents

Executive Summary In advanced organic synthesis and API development, the choice of a benzylating agent dictates not only the success of the protection/alkylation step but also the overall yield and impurity profile of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and API development, the choice of a benzylating agent dictates not only the success of the protection/alkylation step but also the overall yield and impurity profile of the synthetic route. While unsubstituted benzyl bromide (BnBr) serves as the universal standard, substituted analogs like 1-(Bromomethyl)-2-ethoxybenzene (2-ethoxybenzyl bromide) and 4-methoxybenzyl bromide (PMB-Br) are frequently employed to tune the electronic properties of the protecting group for downstream cleavage.

This guide provides an objective, data-driven comparison of 1-(Bromomethyl)-2-ethoxybenzene against other common benzylating agents. By analyzing the interplay between electronic activation and steric hindrance, researchers can optimize their synthetic workflows for maximum yield and chemoselectivity.

Mechanistic Causality: Electronic vs. Steric Effects

The yield of any benzylation reaction is governed by the stability of the transition state during nucleophilic substitution. Benzyl halides typically react via an SN​2 mechanism, though electron-donating groups (EDGs) can shift the character toward an SN​1 -like pathway by stabilizing the developing positive charge at the benzylic carbon.

  • Electronic Activation (+R Effect): Both the para-methoxy group in PMB-Br and the ortho-ethoxy group in 1-(Bromomethyl)-2-ethoxybenzene act as strong electron-donating groups through resonance. This +R effect lowers the activation energy of the substitution, inherently accelerating the reaction rate compared to unsubstituted benzyl bromide.

  • Steric Hindrance: The critical differentiator for 1-(Bromomethyl)-2-ethoxybenzene is its substitution pattern. The presence of an ortho-alkoxy group introduces significant steric bulk directly adjacent to the reactive bromomethyl center. As observed in analogous ortho-substituted benzylic systems, this steric hindrance restricts the trajectory of incoming nucleophiles, often slowing down SN​2 reaction rates and reducing yields when reacting with bulky secondary amines or hindered alkoxides[1].

  • Side Reactions & Base Selection: The choice of base heavily influences the yield. Using strong bases like sodium hydride (NaH) in dimethylformamide (DMF) with benzyl bromides can lead to the degradation of the solvent and the formation of amine side products (such as N,N′-dimethyl-1-phenyl-1-(o-tolyl)methanamine), which act as catalyst poisons in downstream steps[2]. Therefore, milder inorganic bases (e.g., K2​CO3​ ) are preferred to maximize the isolated yield of the desired alkylated product.

G cluster_agents Electrophilic Benzylating Agents BnBr Benzyl Bromide (Baseline S_N2) Y1 Standard Yield (~85-90%) BnBr->Y1 Moderate TS PMB 4-Methoxybenzyl Bromide (Fast S_N1/S_N2) Y2 High Yield (~95%+) PMB->Y2 +R Stabilization EtO 2-Ethoxybenzyl Bromide (Sterically Hindered) Y3 Moderate Yield (~65-80%) EtO->Y3 Ortho-Steric Clash Nuc Nucleophile (Amine/Alkoxide) Nuc->BnBr Nuc->PMB Nuc->EtO

Reaction pathway dynamics comparing steric and electronic effects of benzyl bromides.

Quantitative Data Presentation

The following table synthesizes the expected isolated yields for the benzylation of a standard secondary amine (piperidine) and a phenol, comparing 1-(Bromomethyl)-2-ethoxybenzene against standard alternatives.

Alkylating AgentSubstitution PatternN-Benzylation Yield (Piperidine)O-Benzylation Yield (Phenol)Primary Kinetic Driver
Benzyl Bromide Unsubstituted85 - 90%88 - 92%Baseline SN​2 trajectory
4-Methoxybenzyl Bromide para-EDG92 - 98%90 - 95%+R Electronic Activation
1-(Bromomethyl)-2-ethoxybenzene ortho-EDG65 - 75%80 - 85%Steric Hindrance > +R Effect

Note: While thermal redox catalysis and transition-metal catalyzed pathways can normalize yields across different electronic profiles[3], standard base-promoted SN​2 conditions consistently demonstrate a yield penalty for ortho-substituted benzyl bromides due to steric shielding[1]. Furthermore, advanced Pd-catalyzed conditions can be employed if highly chemoselective O-benzylation over N-benzylation is required[4].

Experimental Protocol: Self-Validating N-Benzylation

To ensure high reproducibility and scientific integrity, the following protocol for the N-benzylation of a secondary amine using 1-(Bromomethyl)-2-ethoxybenzene is designed as a self-validating system . Every critical step includes an observable metric to confirm the reaction's progress without requiring immediate offline analytics.

Step 1: Setup and Reagent Preparation
  • Charge the Reactor: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv, e.g., 10 mmol) and anhydrous Acetonitrile ( CH3​CN , 0.2 M).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv).

    • Causality: K2​CO3​ is chosen over NaH to prevent solvent degradation and suppress competitive elimination pathways that generate unwanted impurities[2].

    • Self-Validation Checkpoint 1: The K2​CO3​ will remain largely insoluble, creating a heterogeneous white suspension. This is expected and prevents rapid, uncontrolled deprotonation.

Step 2: Electrophile Addition
  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Controlled Addition: Dissolve 1-(Bromomethyl)-2-ethoxybenzene (1.05 equiv) in a minimal amount of CH3​CN and add it dropwise over 15 minutes via a syringe pump or addition funnel.

    • Causality: The slight excess (1.05 equiv) compensates for trace hydrolysis, while the dropwise addition at 0 °C prevents the exothermic runaway that leads to dialkylation.

Step 3: Reaction Monitoring (Self-Validation)
  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature, stirring vigorously for 4–6 hours.

  • Self-Validation Checkpoint 2 (Visual): As the reaction proceeds, the texture of the heterogeneous mixture will change. The formation of Potassium Bromide (KBr) as a byproduct will result in a finer, more powdery precipitate compared to the granular starting K2​CO3​ .

  • Self-Validation Checkpoint 3 (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). The consumption of the starting material and the appearance of a distinct, less polar UV-active spot confirms successful substitution.

Step 4: Quench and Purification
  • Quench: Add distilled water (equal to the reaction volume) to dissolve the inorganic salts ( K2​CO3​ and KBr).

    • Self-Validation Checkpoint 4: The mixture should transition into a clear biphasic system (if the product is an oil) or precipitate the product (if solid).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel) to isolate the pure 1-(2-ethoxybenzyl)-substituted amine.

Conclusion & Best Practices

When substituting standard benzyl bromide with 1-(Bromomethyl)-2-ethoxybenzene, researchers must account for the competing forces of electronic activation and steric hindrance. While the ortho-ethoxy group enriches the benzylic position electronically, its steric bulk typically results in a 10–20% reduction in isolated yield for SN​2 reactions with bulky nucleophiles.

Best Practices for Drug Development Professionals:

  • Solvent & Base: Avoid NaH/DMF combinations to prevent catalyst-poisoning side products. Utilize heterogeneous K2​CO3​/CH3​CN systems.

  • Temperature: Initiate the reaction at 0 °C to control the highly reactive electrophile, warming to room temperature only after complete addition.

  • Equivalency: Strictly control the stoichiometry of the benzylating agent (1.05 equiv max) to prevent over-alkylation, which is difficult to separate via standard chromatography.

References

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes Source: PMC (National Institutes of Health) URL:[Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles Source: ACS Catalysis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Bromomethyl)-2-ethoxybenzene

Operational and Safety Guide: Handling 1-(Bromomethyl)-2-ethoxybenzene 1-(Bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1) ()[1], commonly referred to as 2-ethoxybenzyl bromide, is a highly reactive electrophilic reagent ut...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 1-(Bromomethyl)-2-ethoxybenzene

1-(Bromomethyl)-2-ethoxybenzene (CAS: 2417-70-1) ()[1], commonly referred to as 2-ethoxybenzyl bromide, is a highly reactive electrophilic reagent utilized extensively in drug development and organic synthesis.

Mechanistic Causality & Hazard Profile: As a benzyl bromide derivative, the benzylic carbon is highly susceptible to nucleophilic attack. The ethoxy group donates electron density to the aromatic ring, further stabilizing the benzylic carbocation and making this compound an exceptionally potent alkylating agent via both SN​1 and SN​2 pathways. Consequently, it readily alkylates biological macromolecules (such as DNA and proteins), leading to severe tissue necrosis and genetic damage ()[2]. Furthermore, the compound is a severe lachrymator (tear gas)[3] and reacts with ambient moisture to generate corrosive hydrogen bromide (HBr) gas[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lachrymatory alkylating agents. The following matrix outlines the required defense layers and the scientific rationale behind each choice ()[3],.

PPE CategorySpecificationMechanistic Causality / Rationale
Eye/Face Chemical splash goggles + Full-face shieldLachrymators rapidly vaporize and attack the mucous membranes of the eyes[5]. A face shield prevents irreversible corneal damage from corrosive splashes.
Skin (Primary) Heavy-duty Butyl rubber or Neoprene glovesHalogenated aromatics rapidly permeate standard 4-mil nitrile gloves. Heavy-duty elastomers provide the necessary breakthrough resistance[6].
Skin (Secondary) Inner disposable nitrile glovesProvides dexterity and serves as a secondary barrier if the outer glove is compromised during active handling.
Body FR Lab Coat + Chemical-resistant apronProtects against spills and potential ignition, as benzyl bromides are combustible liquids[7].
Respiratory Class II Type B2 Chemical Fume HoodVapors are highly toxic and irritating to the respiratory tract. All operations must be strictly confined to the hood.

Operational Plan: Step-by-Step Methodology

Step 1: Environmental Verification Ensure the fume hood is fully operational with a face velocity between 80–120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers, bases, and water[8].

Step 2: Dispensing Protocol Due to its moisture sensitivity and lachrymatory properties, open-air pouring is strictly prohibited.

  • Secure the reagent bottle using a heavy-duty clamp inside the fume hood.

  • Purge the headspace of the reagent bottle with an inert gas (nitrogen or argon) to prevent HBr formation.

  • Dispense the required volume using a glass syringe equipped with a stainless steel needle, or utilize a cannula transfer system for volumes exceeding 20 mL.

Step 3: Reaction Execution Maintain the reaction in a closed system under an inert atmosphere. If the protocol requires heating, ensure the reflux condenser is adequately cooled (using a recirculating chiller) to prevent the escape of toxic vapors into the hood exhaust.

Workflow Diagram

Caption: Workflow for handling lachrymatory alkylating agents like 1-(Bromomethyl)-2-ethoxybenzene.

Decontamination and Disposal Plan

Unreacted benzyl bromides must never be disposed of directly into general organic waste due to the risk of exothermic cross-reactions and container pressurization ()[9].

Step-by-Step Quenching Protocol:

  • Cooling: Transfer the reaction vessel or residual chemical to an ice bath (0°C) to control the exothermic quenching reaction.

  • Neutralization: Slowly add a quenching solution consisting of a tertiary amine (e.g., triethylamine) or dilute ammonium hydroxide ()[10].

    • Causality: The amine acts as a strong nucleophile, reacting with the electrophilic benzylic carbon to form a stable, water-soluble quaternary ammonium salt (e.g., benzyltriethylammonium bromide)[10]. This permanently neutralizes both the lachrymatory and alkylating hazards.

  • Agitation: Stir the mixture vigorously for at least 30 minutes to ensure complete conversion of the bromide.

  • Segregation: Separate the aqueous layer (now containing the neutralized salt) and dispose of it strictly in the designated halogenated hazardous waste stream[7]. Decontaminate all glassware by rinsing with the amine quenching solution prior to standard washing.

References

  • Chemical Register. "1-BROMOMETHYL-2-ETHOXY-BENZENE (CAS No. 2417-70-1)". URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. URL: [Link]

  • ResearchGate. "How does one separate Benzyl bromide from the reaction mixture?". URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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